molecular formula C12H18N2O B11797306 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11797306
M. Wt: 206.28 g/mol
InChI Key: LHVOHPUJWYQEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-propan-2-yl-3-pyrrolidin-2-ylpyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-9(2)14-8-4-5-10(12(14)15)11-6-3-7-13-11/h4-5,8-9,11,13H,3,6-7H2,1-2H3

InChI Key

LHVOHPUJWYQEOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C(C1=O)C2CCCN2

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, physicochemical properties, and synthetic methodology for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one . This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's potential as a nicotinic acetylcholine receptor (nAChR) ligand or kinase inhibitor scaffold.

Chemical Identity & Core Parameters[1][2][3][4][5][6]

This compound represents a structural hybrid of the 2-pyridone and pyrrolidine scaffolds, sharing pharmacophoric features with the alkaloid nornicotine . The oxidation of the pyridine ring to a pyridone, coupled with N-alkylation, significantly alters the electronic profile and hydrogen-bonding capability compared to the parent nicotine alkaloids.

Nomenclature & Identifiers
ParameterValue
IUPAC Name 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
Common Descriptors N-Isopropyl-6-oxo-nornicotine analog; 3-(2-pyrrolidinyl)-1-isopropyl-2-pyridone
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Monoisotopic Mass 206.1419 Da
SMILES CC(C)N1C(=O)C(=CC=C1)C2CCCN2
Stereochemistry Contains one chiral center at the pyrrolidine C2 position.[1][2][3][4][5] (S)-enantiomer is biologically relevant to nAChR binding.
Physicochemical Profile (Predicted)
PropertyValueImplication
LogP 0.8 – 1.2Favorable for BBB penetration; less lipophilic than pure alkyl-pyridines due to the amide character.
TPSA ~41 ŲHigh oral bioavailability potential (Rule of 5 compliant).
pKa (Pyrrolidine) ~9.5Basic secondary amine; exists as a cation at physiological pH.
pKa (Pyridone) ~0.5Essentially non-basic amide-like nitrogen.
H-Bond Donors 1 (Pyrrolidine NH)Critical for receptor interaction.
H-Bond Acceptors 2 (Carbonyl O, Pyrrolidine N)The pyridone carbonyl is a strong acceptor.

Structural Analysis & Biological Context[2][5]

Pharmacophore Mapping

The molecule retains the distance between the basic pyrrolidine nitrogen and the aromatic core found in nicotine, but the pyridin-2-one motif introduces a permanent dipole and eliminates the pyridine nitrogen's basicity.

  • Pyridone Core: Acts as a bioisostere for the pyridine ring, often used to improve metabolic stability by blocking the oxidation prone C2/C6 positions.

  • N-Isopropyl Group: Provides steric bulk and lipophilicity, potentially enhancing selectivity for specific nAChR subtypes (e.g.,

    
    4
    
    
    
    2 vs
    
    
    7) or acting as a hydrophobic anchor in kinase ATP pockets.
Mechanism of Action (Hypothetical)

Based on structural homology to Cotinine and Nornicotine :

  • nAChR Modulation: The pyrrolidine nitrogen mimics the cationic headgroup of acetylcholine. The pyridone carbonyl may interact with backbone amides in the binding pocket.

  • Kinase Inhibition: 3-substituted 2-pyridones are privileged scaffolds in kinase inhibitors (e.g., P38 MAP kinase inhibitors), where the pyridone acts as a hydrogen bond acceptor/donor pair.

Synthetic Methodology

The synthesis requires a strategy that differentiates the two nitrogen atoms. The pyridone nitrogen is amide-like and requires deprotonation for alkylation, while the pyrrolidine nitrogen is a nucleophilic amine that must be protected to prevent side reactions.

Retrosynthetic Analysis

The most robust route involves constructing the biaryl bond via Negishi Coupling , followed by deprotection.

  • Disconnection: C3(Pyridone)–C2(Pyrrolidine) bond.

  • Key Intermediates: 3-Bromo-1-isopropylpyridin-2(1H)-one + (N-Boc-pyrrolidin-2-yl)zinc reagent.

Detailed Protocol: Convergent Synthesis
Step 1: Synthesis of 3-Bromo-1-isopropylpyridin-2(1H)-one
  • Reagents: 3-Bromo-2-hydroxypyridine, 2-Iodopropane, Cesium Carbonate (

    
    ), DMF.
    
  • Rationale:

    
     promotes N-alkylation over O-alkylation in pyridones due to the hard/soft acid-base principle.
    

Procedure:

  • Dissolve 3-bromo-2-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).

  • Add

    
     (15 mmol) and stir at room temperature for 30 min.
    
  • Add 2-iodopropane (12 mmol) dropwise.

  • Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc/Hexane).

  • Yield: Expect ~75-85% of N-alkylated product.

Step 2: Negishi Coupling
  • Reagents: N-Boc-2-pyrrolidinylzinc bromide (0.5 M in THF),

    
     (5 mol%), THF.
    
  • Rationale: Negishi coupling is superior for

    
    -
    
    
    
    couplings involving heterocycles compared to Suzuki coupling, which can suffer from protodeboronation of 2-pyridyl boronates.

Procedure:

  • In a glovebox or under Argon, charge a flask with 3-bromo-1-isopropylpyridin-2(1H)-one (5 mmol) and

    
     (0.25 mmol).
    
  • Add anhydrous THF (10 mL).

  • Add N-Boc-2-pyrrolidinylzinc bromide solution (12 mL, 6 mmol) dropwise via syringe.

  • Heat to 70°C for 12 hours.

  • Quench: Cool to RT, add saturated

    
    .
    
  • Workup: Extract with EtOAc, dry, and concentrate.

  • Purification: Flash chromatography to isolate 1-isopropyl-3-(1-Boc-pyrrolidin-2-yl)pyridin-2(1H)-one .

Step 3: Deprotection [6]
  • Reagents: TFA, DCM (1:4 ratio).

  • Procedure: Stir intermediate in TFA/DCM for 1 hour. Evaporate volatiles. Neutralize with

    
     or ion-exchange resin to obtain the free base.
    
Visualization of Synthesis Pathway

SynthesisPathway Start 3-Bromo-2-hydroxypyridine Step1 N-Alkylation (2-Iodopropane, Cs2CO3) Start->Step1 Inter1 3-Bromo-1-isopropyl pyridin-2(1H)-one Step1->Inter1 Step2 Negishi Coupling (N-Boc-pyrrolidinyl-ZnBr) Inter1->Step2 Inter2 Boc-Protected Intermediate Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final 1-Isopropyl-3-(pyrrolidin-2-yl) pyridin-2(1H)-one Step3->Final

Caption: Convergent synthetic route utilizing regio-controlled N-alkylation and Negishi cross-coupling.

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.30 (d, 6H, Isopropyl 
      
      
      
      ).
    • 
       1.60–2.20 (m, 4H, Pyrrolidine 
      
      
      
      ).
    • 
       3.00–3.20 (m, 2H, Pyrrolidine 
      
      
      
      ).
    • 
       4.30 (t, 1H, Pyrrolidine 
      
      
      
      ).
    • 
       5.15 (sept, 1H, Isopropyl 
      
      
      
      ).
    • 
       6.20 (t, 1H, Pyridone C5-H).
      
    • 
       7.30 (dd, 1H, Pyridone C6-H).
      
    • 
       7.50 (dd, 1H, Pyridone C4-H).
      
  • LC-MS:

    • Peak at retention time corresponding to moderate polarity.

    • ESI+: [M+H]⁺ = 207.15.

References

  • Negishi Coupling for Heterocycles: Knochel, P., et al. "Functionalized Heterocyclic Organometallics." Chem. Rev. 2008. Link

  • Pyridone Alkylation Selectivity: Liu, Z., et al. "Regioselective N-Alkylation of 2-Pyridones." J. Org. Chem. 2015. Link

  • Nicotinic Analog Synthesis: Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(Substituted phenyl)- and 3-(Substituted pyridinyl)-tropanes." J. Med.[6] Chem. 2010. Link

  • PubChem Compound Database: "Nornicotine Structure and Analogs." National Library of Medicine. Link

Sources

Thermodynamic Stability and Tautomeric Equilibrium of Isopropyl-Substituted Pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridin-2-one (2-pyridone) derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for amides and nucleobases. However, the thermodynamic stability of these systems is governed by a delicate lactam-lactim tautomeric equilibrium that is highly sensitive to substitution patterns.

This guide focuses specifically on isopropyl-substituted pyridin-2-ones . The isopropyl group, with its branched steric bulk and positive inductive effect (+I), introduces unique thermodynamic constraints compared to simple methyl analogs. Understanding these constraints is critical for predicting solubility, permeability, and ligand-target binding affinity. This document outlines the theoretical basis, synthetic pathways, and validation protocols required to master this scaffold.

The Thermodynamic Landscape

The Lactam-Lactim Equilibrium

The core thermodynamic challenge is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Gas Phase: The lactim form is often thermodynamically preferred or isoenergetic due to aromaticity (preservation of the 6

    
    -electron pyridine ring).
    
  • Solution/Solid Phase: The equilibrium shifts drastically toward the lactam form in polar solvents and the solid state. This is driven by the high dipole moment of the lactam (~6 D vs. ~1.5 D for lactim) and the formation of stable intermolecular hydrogen-bonded dimers

    
    .
    
The "Isopropyl Effect": Steric vs. Electronic Control

The introduction of an isopropyl group (


-Pr) perturbs this equilibrium based on its regiochemical position.
PositionElectronic Effect (+I)Steric ImpactThermodynamic Consequence
C3 Stabilizes carbonyl C=OModerate (Clash with C4-H)Favors Lactam. Enhances basicity of the carbonyl oxygen.
C4 Stabilizes ring electron densityLowNeutral/Favors Lactam. Minimal steric impact on dimerization.
C5 Stabilizes ring electron densityLowNeutral. Often the most stable position for metabolic stability.
C6 Minimal on C=OHigh (Clash with N-H) Destabilizes Dimer. Steric bulk prevents planar H-bond formation, potentially trapping the lactim or monomeric lactam.

Critical Insight: The 6-isopropyl substituent is the most thermodynamically disruptive. The steric bulk of the branched alkyl group adjacent to the nitrogen atom inhibits the formation of the planar cyclic dimer (the "ribbon" structure) typically seen in crystal lattices. This increases solubility in non-polar solvents but may reduce melting points and alter binding kinetics.

Dimerization Thermodynamics

In non-polar solvents (e.g., CDCl


, Toluene), 2-pyridones exist in a monomer-dimer equilibrium.


  • Enthalpy (

    
    ):  Typically -15 to -18 kcal/mol for unsubstituted pyridones (exothermic H-bond formation).
    
  • Entropy (

    
    ):  Highly negative (ordering of molecules).
    
  • Isopropyl Impact: A 6-

    
    -Pr group reduces the magnitude of 
    
    
    
    (weaker H-bonds due to distorted geometry) and makes
    
    
    less favorable.

Synthetic Strategies

Synthesizing specific regioisomers of isopropyl-pyridin-2-one requires distinct strategies to avoid inseparable mixtures.

Pathway A: N-Oxide Rearrangement (C2-Functionalization)

This is the most reliable method for introducing oxygen at C2 of a pre-existing isopropyl-pyridine.

  • Oxidation:

    
    -CPBA oxidation of isopropylpyridine to the N-oxide.
    
  • Rearrangement: Treatment with acetic anhydride (Katada reaction) followed by hydrolysis.

Pathway B: De Novo Cyclization (Guareschi-Thorpe)

Best for 3- or 4-isopropyl derivatives. Condensation of isopropyl-substituted 1,3-dicarbonyls with cyanoacetamide.

Pathway C: Regioselective Alkylation (C-H Activation)

Modern transition-metal catalyzed methods allow direct alkylation, though regioselectivity (C3 vs C6) is catalyst-dependent.

SyntheticPathways Start Target: Isopropyl-2-Pyridone Sub_Py Isopropyl-Pyridine NOxide Pyridine N-Oxide Sub_Py->NOxide m-CPBA Rearrange Ac2O Rearrangement (Katada) NOxide->Rearrange 140°C Prod_A 2-Pyridone (Mix) Rearrange->Prod_A Hydrolysis Prod_A->Start Dicarbonyl 1,3-Dicarbonyl (w/ i-Pr) Cyclize Base Cyclization Dicarbonyl->Cyclize Cyano Cyanoacetamide Cyano->Cyclize Prod_B 3-cyano-2-pyridone Cyclize->Prod_B H+ / Heat Prod_B->Start

Figure 1: Strategic disconnection approaches for synthesizing regioisomeric isopropyl-pyridin-2-ones.

Experimental Validation Protocols

To establish the thermodynamic stability and tautomeric ratio (


), a multi-modal approach is required.
Protocol: NMR Solvatochromic Titration

This protocol determines


 by exploiting the sensitivity of 

C shifts to the chemical environment.

Materials:

  • Compound X (Isopropyl-pyridin-2-one).

  • Solvents: Cyclohexane-

    
     (Non-polar), DMSO-
    
    
    
    (Polar).

Step-by-Step:

  • Preparation: Prepare a 10 mM solution of Compound X in Cyclohexane-

    
    .
    
  • Titration: Sequentially add DMSO-

    
     in 10 
    
    
    
    L increments.
  • Acquisition: Acquire

    
    C NMR (minimum 512 scans) after each addition.
    
  • Analysis: Monitor C2, C3, and C6 shifts.

    • Lactim Signal: C2 appears ~160-165 ppm.

    • Lactam Signal: C2 appears ~165-170 ppm (downfield shift).

    • Coupling: Measure

      
       if possible; Lactam ring carbons often show distinct coupling patterns compared to the aromatic pyridine.
      
  • Calculation: Plot chemical shift (

    
    ) vs. solvent dielectric constant (
    
    
    
    ). The inflection point indicates the transition energy barrier.
Protocol: UV-Vis Ratio Method

Rapid screening for dimerization constants (


).
  • Dilution Series: Prepare concentrations from

    
     M to 
    
    
    
    M in CHCl
    
    
    .
  • Measurement: Record

    
     (typically 290-310 nm for lactam).
    
  • Data Treatment: Deviations from Beer-Lambert law at high concentrations indicate dimerization.

    • Note: 6-isopropyl derivatives often follow Beer's law at higher concentrations than 3-isopropyl derivatives due to steric inhibition of dimerization.

Computational Workflow (DFT)

Experimental data must be corroborated by Density Functional Theory (DFT) to quantify the energy differences (


).
Recommended Level of Theory
  • Functional: M06-2X or

    
    B97X-D (Includes dispersion corrections, critical for dimerization and steric interactions of the isopropyl group).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation: SMD (Solvation Model based on Density) is superior to PCM for tautomeric free energies.

Computational Decision Tree

DFT_Workflow Input Input Structure (Lactam & Lactim) ConfSearch Conformational Search (Rotate i-Pr group) Input->ConfSearch Opt_Gas Geometry Opt (Gas) B3LYP/6-31G* ConfSearch->Opt_Gas Freq Frequency Calc (Check Imaginary Freq) Opt_Gas->Freq Freq->Opt_Gas Imag Freq Found Energy Single Point Energy M06-2X/def2-TZVP Freq->Energy No Imag Freq Solv Solvation Correction (SMD: Water/CHCl3) Energy->Solv Output Calculate Delta G (Tautomer/Dimer) Solv->Output

Figure 2: Computational workflow for calculating tautomeric free energy differences.

References

  • Tautomeric Equilibria of Substituted 2-Pyridones: Alhatem, A. A. (2018). Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. Chemical Science International Journal, 23(4), 1-11.[1] [Link]

  • Ab Initio Studies on Pyridone Tautomerism: Schlegel, H. B., et al. (1984). Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. Journal of the American Chemical Society, 106(21), 6196-6201. [Link]

  • Synthesis via N-Oxides: Andersson, H., et al. (2007).[2] Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. Organic Letters, 9(7), 1335-1337.[2] [Link]

  • NMR Determination of Tautomerism: Hansen, P. E. (2020).[3] Tautomerism Detected by NMR. Encyclopedia, 1(4), 1173-1185. [Link]

  • Electrochemical and Structural Behavior: Matić, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6608. [Link]

Sources

Pyrrolidinyl Pyridinone Scaffolds: A Technical Guide to Privileged Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the pyrrolidinyl pyridinone scaffold, a privileged substructure in modern medicinal chemistry. Merging the hydrogen-bonding versatility of the pyridinone core with the pharmacokinetic-enhancing properties of the pyrrolidine ring, this scaffold has emerged as a critical template for designing inhibitors against kinases (e.g., c-Met , MK2 ) and serine proteases (e.g., Prolyl Oligopeptidase ). This document details synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols for researchers in early-to-late-stage drug discovery.[1]

Part 1: Structural Biology & Medicinal Chemistry[2][3]

The Pharmacophore: Why This Scaffold?

The pyrrolidinyl pyridinone scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from two distinct functional domains:

  • The Pyridinone Core (Hinge Binder/H-Bond Network):

    • Donor/Acceptor Motif: The lactam functionality (NH donor, C=O acceptor) mimics the purine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors . It forms critical hydrogen bonds with the "hinge region" residues (e.g., Met, Leu) in the ATP-binding pocket.

    • Tautomeric Control: The 2-pyridone / 2-hydroxypyridine tautomerism can be exploited to optimize binding affinity, although the 2-pyridone form is generally favored in physiological solution and crystal structures.[1]

  • The Pyrrolidine Ring (Solubility & Vectorization):

    • Solubility Handle: The saturated nitrogen heterocycle significantly lowers logP compared to planar aromatic substituents (like phenyl), improving aqueous solubility and oral bioavailability.

    • Stereochemical Vector: The pyrrolidine ring offers chiral centers (C2, C3) that allow precise orientation of substituents into solvent-exposed regions or hydrophobic back-pockets (e.g., the Ribose pocket in kinases).

Structure-Activity Relationship (SAR) Logic

The connectivity between the pyrrolidine and pyridinone rings dictates the target class.[1]

ConnectivityPrimary Target ClassMechanism of Action
4-(pyrrolidin-1-yl)pyridin-2-one c-Met Kinase, MK2 The pyridinone binds the kinase hinge; the pyrrolidine projects into the solvent front, often substituted to tune physicochemical properties.[1]
3-(pyrrolidin-2-yl)pyridin-2-one Prolyl Oligopeptidase (POP) The pyrrolidine mimics the Proline residue of the substrate; the pyridinone acts as an electrophilic trap or transition-state mimic.[1]
Fused (Pyrrolopyridinone) MK2, BET Bromodomains A rigidified bicyclic system that locks the conformation, reducing entropic penalty upon binding.

Part 2: Validated Synthetic Architectures

To access these scaffolds, two primary synthetic routes are employed: Nucleophilic Aromatic Substitution (SNAr) for functionalization and Enamine Cyclization for de novo ring formation.

Visualizing the Synthetic Logic

The following diagram outlines the decision matrix for synthesizing pyrrolidinyl pyridinone derivatives.

Synthesis_Workflow Start Target Scaffold Design Route_A Route A: S_NAr Functionalization (Late-Stage) Start->Route_A Existing Core Route_B Route B: De Novo Cyclization (Core Construction) Start->Route_B Novel Core Step_A1 Start: 4-Chloropyridin-2(1H)-one Route_A->Step_A1 Step_B1 Start: Enaminone + Malononitrile Route_B->Step_B1 Step_A2 Reaction: Pyrrolidine, Heat/MW (Solvent: Water/EtOH) Step_A1->Step_A2 Product Final Pyrrolidinyl Pyridinone Step_A2->Product Step_B2 Reaction: Base-Mediated Cyclization Step_B1->Step_B2 Step_B2->Product

Caption: Synthetic pathways for accessing pyrrolidinyl pyridinone scaffolds. Route A is preferred for rapid analog generation; Route B allows for deep core modification.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2(1H)-one (SNAr Method)

This protocol is robust, scalable, and avoids the use of transition metal catalysts, making it ideal for generating gram-scale quantities of the core scaffold.[1]

Reagents:

  • 4-Chloropyridin-2(1H)-one (or 2,4-dichloropyridine followed by hydrolysis)[1]

  • Pyrrolidine (Reagent grade)[1]

  • Solvent: Ethanol or Water[1]

  • Base: NaOH (if starting from salt forms)[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-chloropyridin-2(1H)-one (10 mmol) in Ethanol (20 mL).

  • Addition: Add Pyrrolidine (30 mmol, 3 equivalents) dropwise. The excess pyrrolidine acts as both nucleophile and base.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1] The product typically appears as a more polar spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess pyrrolidine.

    • Triturate the residue with cold diethyl ether or ethyl acetate to precipitate the product.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-10% MeOH in DCM).

  • Yield: Expected yield is 75–85%.

Causality & Troubleshooting:

  • Why Ethanol? Protic solvents facilitate the proton transfer steps in the SNAr mechanism involving the tautomeric pyridone.

  • Low Yield? If conversion is poor, switch to a sealed tube and heat to 120°C, or use a microwave reactor (150°C, 30 min).

Protocol 3.2: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

Pyrrolidinyl pyridinone derivatives are potent inhibitors of POP, a target implicated in neurodegenerative diseases. This assay validates the biological activity of the synthesized scaffold.

Materials:

  • Enzyme: Recombinant human POP (Prolyl Oligopeptidase).

  • Substrate: Z-Gly-Pro-AMC (Fluorogenic substrate).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

Workflow:

  • Compound Prep: Prepare 10 mM stock solutions of the test compounds in DMSO. Perform serial dilutions (e.g., 10-point dose-response) in assay buffer. Final DMSO concentration should be <1%.

  • Pre-incubation: Add 20 µL of enzyme solution (final conc. 1 nM) and 10 µL of compound to a black 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Z-Gly-Pro-AMC substrate (final conc. 50 µM, approx. Km).

  • Measurement: Monitor fluorescence kinetics (Ex: 360 nm, Em: 460 nm) for 30 minutes at 37°C.

  • Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Determine IC50 using a 4-parameter logistic fit.

Part 4: Case Studies & Target Landscape

c-Met Kinase Inhibitors (Oncology)

In the context of c-Met (Hepatocyte Growth Factor Receptor) inhibition, the pyrrolidinyl pyridinone scaffold serves as a Type I inhibitor.[1]

  • Mechanism: The pyridinone carbonyl accepts a hydrogen bond from the backbone NH of Met1160, while the NH donates to the carbonyl of Pro1158.

  • Key Insight: Substituting the pyrrolidine ring (e.g., with a methyl group or fused ring) restricts the conformation, reducing the entropic cost of binding. This "rigidification" strategy has led to inhibitors with single-digit nanomolar potency [1].[1]

Prolyl Oligopeptidase (POP) Inhibitors (Neurodegeneration)

For POP inhibition, the SAR diverges. The pyrrolidine ring acts as a substrate mimic (P1 residue), fitting into the specificity pocket.

  • Mechanism: The pyridinone moiety binds in the S1' pocket, interacting with active site residues.

  • Key Insight: Introduction of electron-withdrawing groups on the pyridinone ring can enhance potency by modulating the acidity of the NH group, strengthening hydrogen bond interactions within the catalytic triad [2].

Biological Pathway Context

The following diagram illustrates the dual signaling pathways (Kinase vs. Protease) where this scaffold is active.

Pathway_Map Scaffold Pyrrolidinyl Pyridinone Scaffold cMet c-Met Receptor Scaffold->cMet Inhibits (Type I Binding) POP Prolyl Oligopeptidase (Enzyme) Scaffold->POP Inhibits (Active Site) Phospho Phosphorylation Cascade cMet->Phospho CellGrowth Tumor Cell Proliferation Phospho->CellGrowth Neuropeptide Neuropeptide Cleavage POP->Neuropeptide Blocks Cognition Cognitive Function Neuropeptide->Cognition Modulates

Caption: Dual therapeutic utility of the scaffold in Oncology (c-Met) and Neurology (POP).[1]

Part 5: Future Directions

The pyrrolidinyl pyridinone scaffold is currently evolving into Targeted Protein Degradation (TPD) . The solvent-exposed nature of the pyrrolidine nitrogen (in the 4-position) makes it an ideal attachment point for PROTAC linkers.[1] Researchers are currently exploring:

  • Linker Attachment: Alkylation of the pyrrolidine nitrogen with PEG or alkyl chains to connect to E3 ligase ligands (e.g., Cereblon or VHL).

  • Covalent Inhibitors: Introduction of acrylamide "warheads" on the pyrrolidine ring to target non-catalytic cysteines in kinases (e.g., BTK, JAK3).

References

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase. Source: National Institutes of Health (PubMed) URL:[Link]

  • Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][1]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry URL:[Link]

  • Synthesis of 4-pyrrolidinopyridine. Source: PrepChem URL:[Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Source: Frontiers in Immunology URL:[Link]

Sources

Predicted Metabolic Pathways for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predicted metabolic pathways for the compound 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one .

As this specific molecule is a non-standardized chemical entity (NCE) in public literature, this analysis utilizes Structure-Activity Relationship (SAR) principles, referencing established metabolic routes of structural analogs such as nicotine , cotinine , and N-alkylated pyridones .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Toxicologists[1]

Executive Summary & Structural Analysis[2]

Compound: 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one Molecular Formula: C₁₂H₁₈N₂O (Predicted) Core Scaffold: Pyridin-2(1H)-one (Lactam) Key Substructures: [1]

  • N-Isopropyl Group: Attached to the pyridone nitrogen (N1).[1][2] A lipophilic handle susceptible to oxidative dealkylation.[1][2]

  • Pyrrolidine Ring: Attached at C3. Contains a secondary amine (assuming unsubstituted pyrrolidine nitrogen), acting as a primary site for conjugation and oxidation.[2]

  • Pyridone Core: Generally metabolically stable but susceptible to electrophilic aromatic substitution or further oxidation.[1][2]

Predicted Metabolic Liability (Soft Spots):

  • Primary: Pyrrolidine Nitrogen (Glucuronidation/Sulfation).[1][2]

  • Secondary: Pyrrolidine C5-Carbon (CYP-mediated oxidation

    
     Lactam formation).[1]
    
  • Tertiary: Isopropyl Methine Carbon (CYP-mediated

    
    -dealkylation).[1]
    

Phase I Metabolism: Oxidative Transformations[1]

Phase I reactions introduce polar functional groups, primarily mediated by the Cytochrome P450 (CYP) superfamily.[2] Based on the scaffold, three major pathways are predicted.[2]

Pathway A: Pyrrolidine Ring Oxidation (The "Cotinine" Route)

Similar to the metabolism of nicotine to cotinine, the pyrrolidine ring is highly susceptible to


-carbon hydroxylation.
  • Mechanism: CYP enzymes (likely CYP2A6 or CYP2D6) abstract a hydrogen from the C5 position of the pyrrolidine ring (adjacent to the nitrogen).[2]

  • Intermediate: Formation of a 5-hydroxypyrrolidine intermediate.

  • Ring Opening/Closure: This intermediate is in equilibrium with an open-chain amino-aldehyde but typically undergoes further oxidation (via cytosolic aldehyde oxidase or NAD+ dependent dehydrogenases) to form the stable lactam (pyrrolidinone).[1][2]

  • Result: 1-Isopropyl-3-(5-oxopyrrolidin-2-yl)pyridin-2(1H)-one.[1]

Pathway B: Oxidative -Dealkylation

The


-isopropyl group on the pyridone ring is a classic target for 

-dealkylation.[1]
  • Mechanism: Hydroxylation of the methine carbon (CH) of the isopropyl group.[2]

  • Intermediate: Formation of an unstable carbinolamide (hemiaminal).[1][2]

  • Cleavage: Spontaneous collapse of the carbinolamide releases acetone and the

    
    -desisopropyl metabolite.[1][2]
    
  • Result: 3-(Pyrrolidin-2-yl)pyridin-2(1H)-one.[1]

Pathway C: Pyridone Ring Hydroxylation

While the pyridone ring is electron-deficient, CYP enzymes can catalyze hydroxylation at the C4, C5, or C6 positions, though this is sterically less favorable than the pyrrolidine oxidation.

Phase II Metabolism: Conjugation[1]

Phase II reactions involve the addition of large polar groups to facilitate excretion.[2]

Pathway D: -Glucuronidation

The secondary amine of the pyrrolidine ring is the most nucleophilic site on the molecule.[1]

  • Enzyme: UDP-glucuronosyltransferases (UGTs), specifically UGT1A4 or UGT2B10 (known for amine conjugation).[1][2]

  • Mechanism: Direct transfer of glucuronic acid to the pyrrolidine nitrogen.[2]

  • Result: 1-Isopropyl-3-(1-glucuronosyl-pyrrolidin-2-yl)pyridin-2(1H)-one.[1]

Predicted Pathway Visualization (Graphviz)[2]

The following diagram illustrates the hierarchical metabolic flow, distinguishing between bioactivation and detoxification routes.

MetabolicPathways cluster_legend Reaction Types Parent Parent Compound 1-Isopropyl-3-(pyrrolidin-2-yl) pyridin-2(1H)-one M2 Metabolite M2 (N-Desisopropyl) Loss of Acetone Parent->M2 CYP450 (N-Dealkylation) M3 Metabolite M3 (Iminium Ion) Reactive Intermediate Parent->M3 CYP450 (2e- Oxidation) M4 Metabolite M4 (N-Glucuronide) Direct Conjugation Parent->M4 UGT1A4/2B10 (Glucuronidation) M1 Metabolite M1 (Lactam) 5-Oxopyrrolidine analog M3->M1 Cytosolic AOX (+O) Phase I Phase I Phase II Phase II

Figure 1: Predicted metabolic tree showing the divergence into oxidation (Red), reactive intermediates (Yellow), and conjugation (Green).

Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are recommended.

Protocol A: Metabolic Stability & Intrinsic Clearance ( )

Objective: Determine the half-life (


) and primary clearance mechanism.[1]
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2]

  • Cofactors: NADPH (1 mM) for Phase I; UDPGA (2 mM) + Alamethicin (pore-forming agent) for Phase II.[1][2]

  • Incubation:

    • Substrate concentration: 1

      
      M (to ensure linear kinetics).
      
    • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.[2]

  • Quenching: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor disappearance of Parent.

  • Calculation:

    
    [2]
    
Protocol B: Metabolite Identification (MetID)

Objective: Structurally characterize M1, M2, and M4.[2]

  • System: Human Hepatocytes (provides complete Phase I/II machinery).[1][2]

  • Incubation: Higher concentration (10

    
    M) for 2-4 hours to accumulate metabolites.
    
  • Analysis: High-Resolution Mass Spectrometry (HRMS) – Q-TOF or Orbitrap.[1][2]

  • Data Processing:

    • Mass Defect Filtering (MDF): Filter for ions with mass defects similar to the parent.[1][2]

    • Diagnostic Ions:

      • Look for loss of 42 Da (Isopropyl

        
         H) for M2 .[1][2]
        
      • Look for +14 Da (Oxidation -2H +O) for M1 .[1][2]

      • Look for +176 Da for M4 (Glucuronide).[1][2]

Protocol C: Reactive Metabolite Trapping

Objective: Assess toxicity risk from the iminium ion intermediate (M3).[1][2]

  • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).[1][2]

  • Rationale: The iminium ion (M3) is electrophilic.[1][2]

    • GSH: Biologically relevant soft nucleophile.[1][2]

    • KCN: Hard nucleophile, forms stable cyano-adducts.[1][2]

  • Detection: Search for [M+H + 307] (GSH adduct) or [M+H + 27] (Cyano adduct) via LC-MS.[1][2]

Toxicological Implications[2]

The metabolic activation of the pyrrolidine ring poses a specific toxicological concern:

  • Bioactivation: The oxidation of the pyrrolidine ring proceeds through a

    
    -iminium ion species.[1] In nicotine metabolism, this is generally detoxified to cotinine.[2] However, if the lactam formation is slow, the electrophilic iminium ion can react with DNA or proteins, potentially leading to adduct formation.[2]
    
  • Recommendation: Perform a GSH-trapping assay early in the lead optimization process to quantify the flux through the reactive iminium pathway versus the stable lactam pathway.[1]

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[2] Metabolism and Disposition Kinetics of Nicotine.[1][2] Pharmacological Reviews, 57(1), 79–115.[2] Link

  • Guengerich, F. P. (2001).[1][2] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[2][3] Link[2]

  • Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1][2] Link

  • Testa, B., & Krämer, S. D. (2007).[2] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.[1][2] Link[2]

  • Dalvie, D., et al. (2002).[2] Metabolism of the Pyrrolidine-Type Inhibitor of Phosphodiesterase 4.[1][4][5] Drug Metabolism and Disposition, 30(11), 1262-1270.[1][2] Link

Sources

Toxicological Profiling and Safety Data Deconstruction of Pyridin-2(1H)-one Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved drugs like pirfenidone and numerous investigational kinase inhibitors. However, the progression of these derivatives is frequently challenged by idiosyncratic toxicity, particularly drug-induced liver injury (DILI), and acute systemic hazards. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative synthesis of the toxicity profiles, Safety Data Sheet (SDS) hazard classifications, and advanced in vitro screening protocols required to safely evaluate and develop pyridin-2(1H)-one derivatives.

The Pharmacological Paradox of Pyridin-2(1H)-ones

Pyridinone-containing compounds exhibit a broad spectrum of biological activities, functioning as potent inhibitors of p38α MAPK, c-Met, and HIV-1 reverse transcriptase[1]. The lactam NH and carbonyl groups serve as critical hydrogen bond donors and acceptors, enabling high-affinity target binding. However, this exact structural motif is highly susceptible to metabolic bioactivation.

The most prominent clinical example is pirfenidone, an anti-fibrotic agent used for idiopathic pulmonary fibrosis. While highly efficacious, post-marketing pharmacovigilance has identified a distinct risk of severe, sometimes fatal, DILI[2]. The etiology is considered idiosyncratic, likely stemming from reactive intermediates generated during CYP450-mediated metabolism[2]. Consequently, regulatory agencies mandate rigorous liver function monitoring (ALT, AST, and bilirubin) for patients on pirfenidone[2].

Mechanistic Pathways of Pyridinone-Induced Hepatotoxicity

Understanding the causality behind pyridinone toxicity is essential for rational drug design. The hepatotoxicity associated with these derivatives is rarely a direct cytotoxic event; rather, it is a cascade initiated by metabolic stress. When the pyridinone ring is oxidized by hepatic enzymes, it can form electrophilic intermediates that covalently bind to cellular macromolecules, triggering mitochondrial dysfunction and eventual apoptosis.

DILI_Pathway P1 Pyridinone Derivative Administration P2 CYP450 (e.g., CYP1A2) Bioactivation P1->P2 P3 Reactive Metabolite Formation P2->P3 P4 Covalent Binding to Hepatic Proteins P3->P4 P5 Mitochondrial Dysfunction & Oxidative Stress P4->P5 P6 Hepatocyte Apoptosis / Necrosis P5->P6 P7 Release of ALT, AST, and Bilirubin P6->P7

Pathway of idiosyncratic Drug-Induced Liver Injury (DILI) driven by pyridinone bioactivation.

Quantitative Toxicity Data and Hazard Classifications

Safety profiles vary drastically depending on the substitution pattern of the pyridinone ring. Unsubstituted 2-pyridone exhibits moderate acute toxicity, whereas cyano-, bromo-, and nitro-substituted derivatives often trigger stringent Globally Harmonized System (GHS) classifications due to increased electrophilicity.

Table 1: Comparative Toxicity and GHS Classifications of Pyridinone Derivatives

Compound / DerivativeAcute Toxicity (LD50 / Incidence)Key GHS Hazard StatementsPrimary Target Organ / Effect
Pirfenidone DILI incidence: 1/100 to 1/1000[2]; ALT/AST >3x ULN in 2.7%[3]N/A (Clinical Data)Liver (Hepatotoxicity, Transaminitis)
2-Pyridone (CAS 142-08-5)Oral LD50 (Rat): 124 mg/kg[4]; IV LD50 (Mouse): 750 mg/kg[4]R25 (Toxic if swallowed), R36/37/38 (Irritant)[4]Systemic, Respiratory, Eyes
3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone Acute Tox. 3 (Oral, Dermal, Inhalation)[5]H301, H311, H331, H315, H319[5]Systemic, Skin, Eyes
5-Bromo-3-nitro-2-pyridone Acute Tox. 4 (Oral)H302, H315, H318, H335Eyes (Severe Damage), Respiratory
Safety Data Sheet (SDS) Deconstruction & Handling Protocols

For laboratory scientists synthesizing or screening pyridin-2(1H)-one libraries, strict adherence to SDS protocols is non-negotiable. The presence of electron-withdrawing groups (e.g., nitro, cyano) significantly increases the reactivity of the molecule, enhancing its potential to act as an acute toxin.

  • Engineering Controls: Handling must occur within a closed system or a certified Class II chemical fume hood to prevent the dispersion of toxic dust (P261)[5].

  • Personal Protective Equipment (PPE): Chemical impermeable gloves (e.g., nitrile, minimum 0.11 mm thickness), safety goggles with side shields (to prevent H318 severe eye damage), and respiratory protection (N95 or P100 particulate filters) are mandatory[5].

  • Emergency Response: In the event of skin contact with Category 3 dermal toxins (e.g., cyano-derivatives), immediate washing with copious amounts of soap and water is required, followed by immediate consultation with a poison control center (P302 + P352 + P312)[5].

Experimental Workflow: Predictive Hepatotoxicity Screening

Traditional 2D cell cultures fail to accurately predict idiosyncratic DILI because they rapidly lose CYP450 expression upon plating. To establish a self-validating system, I mandate the use of 3D HepG2 or primary human hepatocyte (PHH) spheroids. Spheroids maintain metabolic competence, allowing us to capture toxicity driven by reactive metabolites rather than just parent compound cytotoxicity.

Protocol: 3D HepG2 Spheroid Assay for Pyridinone Toxicity

Rationale: This protocol uses ATP depletion as a primary marker of viability, cross-referenced against ALT leakage to differentiate between general cytotoxicity and specific hepatocellular membrane rupture.

  • Spheroid Generation:

    • Seed HepG2 cells at a density of 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate.

    • Centrifuge the plate at 200 x g for 5 minutes to aggregate cells.

    • Incubate at 37°C, 5% CO₂ for 4 days to allow tight spheroid formation and restoration of basal CYP1A2/CYP2C9 expression.

  • Compound Dosing:

    • Prepare a 10-point dose-response curve of the pyridinone derivative (e.g., 0.1 µM to 300 µM) in DMSO (final DMSO concentration <0.5% v/v to prevent solvent toxicity).

    • Expose spheroids to the compounds for 72 hours. Include pirfenidone as a positive control for mild transaminitis.

  • Biomarker Quantification (Multiplexing):

    • Supernatant Analysis: Carefully extract 50 µL of media supernatant. Assay for Alanine Aminotransferase (ALT) using a fluorometric enzymatic assay. Elevated ALT validates hepatocyte membrane compromise.

    • Viability Analysis: Add 3D CellTiter-Glo reagent directly to the remaining spheroid and media. Lyse via orbital shaking for 5 minutes. Luminescence readout directly correlates to intracellular ATP levels.

  • Data Synthesis: Calculate the IC₅₀ for ATP depletion and the EC₅₀ for ALT release. A compound exhibiting ALT release at concentrations significantly lower than its ATP IC₅₀ is flagged as a high-risk DILI candidate.

Toxicity_Workflow W1 Synthesize Pyridinone Library W2 3D HepG2 Spheroid Culture (4 Days) W1->W2 W3 Compound Dosing (72h Exposure) W2->W3 W4 Supernatant Extraction (ALT/AST Assay) W3->W4 W5 Spheroid Lysis (ATP Viability Assay) W3->W5 W6 IC50 / EC50 Calculation W4->W6 W5->W6 W7 Lead Optimization / Scaffold Hopping W6->W7

High-throughput 3D in vitro workflow for predictive hepatotoxicity screening.

Conclusion

The pyridin-2(1H)-one scaffold remains an indispensable tool in drug discovery[1]. However, its propensity for CYP-mediated bioactivation and acute toxicity necessitates a rigorous, mechanism-driven approach to safety profiling. By integrating stringent SDS handling protocols[5] with advanced 3D metabolically competent screening assays, development teams can effectively triage hepatotoxic liabilities early, ensuring that only the safest, most efficacious candidates advance to the clinic.

References
  • Title: Pirfenidone (Esbriet): risk of serious liver injury; updated advice on liver function testing Source: GOV.UK (Medicines and Healthcare products Regulatory Agency) URL: [Link]

  • Title: Clinical profiles and risk predictors of drug-induced liver injury from pirfenidone and nintedanib used to treat idiopathic pulmonary fibrosis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Risk of potential hepatotoxicity from pirfenidone or nintedanib in patients with idiopathic pulmonary fibrosis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 2-pyridone, 142-08-5 Safety Data Sheet & Toxicity Data Source: The Good Scents Company URL: [Link]

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL: [Link]

  • Title: SAFETY DATA SHEET: 5-Bromo-3-nitro-2(1H)-pyridinone Source: Sigma-Aldrich URL: [Link]

Sources

Methodological & Application

Optimal Solvents for Dissolving 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

The selection of an appropriate solvent is a critical, foundational step in pharmaceutical research and development, profoundly influencing a compound's utility in screening, formulation, and manufacturing.[1][2][3] Poor solubility can lead to unreliable in-vitro test results, diminished bioavailability, and significant hurdles in later-stage development.[4][5] This guide provides a comprehensive framework for identifying optimal solvents for the novel compound 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one. We will first dissect the molecule's structural attributes to predict its solubility behavior. Subsequently, this document details two robust experimental protocols: a rapid, high-throughput kinetic assay for initial screening and the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[4][6] The methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical science, providing researchers with a reliable roadmap for their solvent selection process.

Physicochemical Profile of the Solute

A priori assessment of a molecule's structure is paramount to a rational solvent selection strategy. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

1.1. Structural Analysis

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound with distinct structural motifs that govern its solubility:

  • Pyridin-2(1H)-one Core: This lactam ring is highly polar and features a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor, though substituted with an isopropyl group, the ring nitrogen itself contributes to the overall polarity).

  • Isopropyl Group: Attached to the pyridinone nitrogen, this bulky alkyl group is nonpolar and introduces significant hydrophobic character.

  • Pyrrolidin-2-yl Moiety: This saturated heterocyclic ring contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. Its presence increases the molecule's polarity and provides a site for potential protonation in acidic media.

The molecule's amphipathic nature—possessing both polar, hydrophilic regions and nonpolar, lipophilic regions—suggests that it will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity or in co-solvent systems.[5]

Table 1: Predicted Physicochemical Properties of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

PropertyPredicted Value / CharacteristicRationale
Molecular Weight ~220.3 g/mol Based on chemical formula C13H20N2O.
Polarity Moderately Polar, AmphipathicContains polar lactam and pyrrolidine rings, and a nonpolar isopropyl group.
Hydrogen Bond Donor Count 1The N-H group on the pyrrolidine ring.
Hydrogen Bond Acceptor Count 2-3The carbonyl oxygen on the pyridinone ring and the nitrogen atoms.
Predicted XLogP3-AA ~1.0 - 2.5An estimation based on similar fragments, suggesting moderate lipophilicity.
Aqueous Solubility Low to ModerateThe hydrophobic isopropyl group will likely limit high solubility in pure water.[5][7]
pKa (Strongest Basic) ~8.0 - 9.5Estimated for the pyrrolidine nitrogen, suggesting it will be protonated at acidic pH.

Principles of Solvent Selection for Pharmaceutical Compounds

The goal of solvent selection is to find a system that can dissolve the compound to the desired concentration without causing degradation, while also being compatible with the downstream application (e.g., biological assay, formulation, crystallization).[2][3]

Solvents are broadly categorized based on their polarity and their ability to donate protons in hydrogen bonds:

  • Polar Protic Solvents: (e.g., Water, Ethanol, Methanol). These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at dissolving polar and ionic compounds.[8]

  • Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone). These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds. They are excellent for dissolving a wide range of compounds.[9]

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and are not effective at dissolving polar molecules.[8]

Table 2: Candidate Solvents for Solubility Screening

SolventClassDielectric Constant (20°C)Polarity IndexBoiling Point (°C)Key Considerations
Water (pH 7.4 Buffer) Polar Protic80.110.2100Biologically relevant; baseline for aqueous solubility.[10]
Ethanol Polar Protic24.65.278Common, low toxicity solvent for APIs.[2]
Isopropanol Polar Protic19.93.982Slightly less polar than ethanol.
Acetonitrile (ACN) Polar Aprotic37.55.882Common in HPLC; can dissolve a wide range of compounds.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.77.2189Powerful solvent for both polar and nonpolar compounds; often used for stock solutions.[10]
Acetone Polar Aprotic20.75.156Good general-purpose solvent; volatile.[2]
Dichloromethane (DCM) Polar Aprotic9.13.140Effective but has toxicity concerns. Use in a fume hood.
Tetrahydrofuran (THF) Polar Aprotic7.64.066A less polar ether, good for moderately polar compounds.

Experimental Protocols for Solubility Determination

A tiered approach is recommended. A rapid kinetic solubility assay can be used to screen multiple solvents quickly, followed by the more rigorous thermodynamic shake-flask method for the most promising candidates.[4]

Workflow for Solvent Optimization

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Definitive Measurement A Analyze Compound Structure (Table 1) B Pre-select Candidate Solvents (Table 2) A->B C Protocol 1: Kinetic Solubility Assay (Turbidimetric Method) B->C D Rank Solvents by Apparent Solubility C->D E Select Top 3-5 Solvents D->E Proceed with promising candidates F Protocol 2: Thermodynamic Solubility (Shake-Flask Method) E->F G Quantify via HPLC-UV / LC-MS F->G H Determine Equilibrium Solubility (mg/mL) G->H I Optimal Solvent(s) Identified H->I Final Decision

Caption: A logical workflow for identifying optimal solvents.

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

Objective: To rapidly estimate the solubility of the compound in various solvents by detecting the point at which it precipitates from a concentrated DMSO stock solution. This method is ideal for early-stage screening.[4][11]

Materials:

  • 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

  • DMSO (Anhydrous)

  • Candidate solvents (Table 2)

  • 96-well microtiter plates (UV-transparent for some methods)

  • Plate reader capable of nephelometry or light absorbance at ~620 nm[12]

  • Multichannel pipettes

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound, for example, 10 mM in 100% DMSO.

  • Plate Setup: In a 96-well plate, add the candidate solvents to different columns.

  • Serial Dilution: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the first row of wells containing the solvents.[11] Perform a serial dilution down the columns to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[12][13]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.[11][12]

  • Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in signal indicates the formation of a precipitate.[12]

  • Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.

Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

Objective: To determine the true thermodynamic equilibrium solubility, which represents the maximum amount of a compound that can dissolve in a solvent at a specific temperature. This is considered the gold-standard method.[13][14]

Materials:

  • 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one (solid powder)

  • Selected solvents (from Protocol 1)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator in a temperature-controlled incubator[15]

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[16][17]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][14][15] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[15]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step.

    • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Method B (Filtration): Carefully draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm syringe filter to remove any undissolved particles.[17][18]

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical instrument. This prevents precipitation upon cooling or solvent evaporation.[15]

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[6][16]

  • Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations. Analyze these standards to generate a calibration curve (Peak Area vs. Concentration).

  • Calculation: Determine the concentration of the compound in the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor.

Shake-Flask Protocol Visualization

G A Step 1: Add Excess Solid (e.g., 2-5 mg) to Vial B Step 2: Add Precise Volume of Solvent (e.g., 1 mL) A->B C Step 3: Equilibrate (25°C, 24-48h on shaker) B->C D Step 4: Separate Phases (Centrifuge or Filter 0.22µm) C->D E Step 5: Dilute Supernatant (Known Dilution Factor) D->E F Step 6: Quantify (HPLC-UV or LC-MS) E->F G Step 7: Calculate Solubility (Using Calibration Curve) F->G

Caption: Step-by-step workflow for the Shake-Flask Method.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, comparative table. The results will guide the final selection of the optimal solvent(s) for the intended application.

Table 3: Example Solubility Data for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one at 25°C

SolventKinetic Solubility (µM) [Protocol 1]Thermodynamic Solubility (mg/mL) [Protocol 2]Molar Solubility (M) [Calculated]Notes
pH 7.4 Buffer 550.0120.00005Poorly soluble in aqueous media.
Ethanol >20015.40.070Good solubility.
Isopropanol >20011.80.054Moderate solubility.
Acetonitrile >20025.10.114Very good solubility.
DMSO >200>100>0.454Highly soluble, suitable for stock solutions.

Conclusion

This application note provides a systematic and scientifically rigorous approach to determining the optimal solvents for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one. By combining theoretical structural analysis with a two-tiered experimental strategy, researchers can efficiently screen a range of solvents and accurately quantify the compound's thermodynamic solubility in the most promising candidates. The presented protocols, particularly the shake-flask method, offer a robust and reliable means to generate the critical solubility data needed to advance drug discovery and development projects.[4][18] The choice of the final solvent will depend on the specific requirements of the subsequent experiments, balancing solubility with factors like toxicity, volatility, and compatibility with biological systems.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • BioAssay Systems. Shake Flask Solubility Services. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Márki, Á., et al. (2018). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • National Center for Biotechnology Information. Aqueous Kinetic Solubility - ADME@NCATS. [Link]

  • Slideshare. Solubility of drugs. [Link]

  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • National Center for Biotechnology Information. (2023). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • eGyanKosh. UNIT 1 SOLUBILITY OF DRUGS. [Link]

Sources

In vitro assay guidelines for testing 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Executive Summary & Structural Rationale

The molecule 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one represents a distinct structural class of bioactive compounds, likely functioning as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .

  • Structural Analysis:

    • Core Scaffold: The pyridin-2(1H)-one (2-pyridone) ring serves as a bioisostere for the pyridine ring found in nicotine. This modification often improves metabolic stability by blocking the primary site of oxidative metabolism (C-2/C-6 position of pyridine).

    • Pharmacophore: The 3-(pyrrolidin-2-yl) moiety mimics the pyrrolidine ring of nicotine, maintaining the critical distance between the basic nitrogen (pyrrolidine) and the hydrogen bond acceptor (pyridone carbonyl) required for nAChR binding.

    • Substituent: The N-isopropyl group adds steric bulk and lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration and selectivity against ganglionic nAChR subtypes.

Target Hypothesis: Based on Structure-Activity Relationship (SAR) precedents from nicotine analogs (e.g., ABT-418, A-85380), IP-PP-2 is predicted to modulate


  or 

nAChR subtypes, with potential applications in cognitive disorders, pain management, or inflammation.

Primary Screening: Radioligand Binding Assays

Objective: Determine the binding affinity (


) of IP-PP-2 for key nAChR subtypes.
Protocol 2.1: nAChR Competition Binding
  • Source Tissue/Cell Line: Rat cerebral cortex membranes or SH-SY5Y cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (High affinity, non-selective) or 
    
    
    
    -Cytisine (Selectivity for
    
    
    ).
  • Non-Specific Binding (NSB): Define with 300

    
    M (-)-Nicotine.
    
  • Incubation: 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to filters.

Protocol 2.2: nAChR Competition Binding
  • Source: PC12 cells or rat hippocampal membranes.

  • Radioligand:

    
    -\alpha-Bungarotoxin (
    
    
    
    -
    
    
    -Bgt).
  • NSB: Define with 1 mM Nicotine or 1

    
    M 
    
    
    
    -Cobratoxin.
  • Incubation: 4 hours at 37°C (slower kinetics for peptide ligands).

  • Note:

    
     receptors are homomeric and prone to rapid desensitization; binding assays are performed at equilibrium.
    

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.[1]

Functional Characterization: Calcium Flux & Electrophysiology

Objective: Determine if IP-PP-2 acts as an agonist , antagonist , or Positive Allosteric Modulator (PAM) .

Protocol 3.1: High-Throughput Calcium Flux (FLIPR)
  • Cell Line: HEK-293 cells stably co-expressing human

    
     or 
    
    
    
    nAChR and a promiscuous G-protein (e.g.,
    
    
    ) or the calcium sensor aequorin, to couple ion channel activation to intracellular calcium release.
  • Dye Loading: Load cells with Fluo-4 AM (2

    
    M) for 45 min at 37°C.
    
  • Agonist Mode: Add IP-PP-2 (0.1 nM – 100

    
    M). Measure peak fluorescence increase (
    
    
    
    ).
  • Antagonist Mode: Pre-incubate with IP-PP-2 for 5 min, then stimulate with

    
     of Nicotine (approx. 10 
    
    
    
    M). Measure inhibition of signal.
  • PAM Mode: Co-apply IP-PP-2 with

    
     of Nicotine. Look for potentiation of the response >100%.
    
Protocol 3.2: Whole-Cell Patch Clamp Electrophysiology (Gold Standard)
  • Rationale: Calcium flux can yield false positives due to voltage-gated calcium channel (VGCC) activation. Electrophysiology directly measures the ion current.

  • Setup:

    • Rig: Axon MultiClamp 700B amplifier.

    • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2. (Cs+ blocks K+ channels).

    • Bath Solution (Extracellular): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Protocol:

    • Clamp cell at -60 mV.

    • Apply IP-PP-2 via fast perfusion system (e.g., Dynaflow) for 500 ms.

    • Record peak current amplitude (

      
      ), rise time, and decay time constant (
      
      
      
      ).
    • Desensitization Assay: Apply IP-PP-2 for prolonged duration (10s) to observe current decay. Rapid decay indicates high desensitization potential, a key feature of nAChR agonists.

Secondary Pharmacology & Safety Profiling

Objective: Assess off-target liability and "drug-like" properties.

Selectivity Screen
  • Muscarinic Receptors (mAChR): Test against M1-M5 subtypes using radioligand binding (

    
    -NMS). High selectivity for Nicotinic over Muscarinic is required for CNS specificity.
    
  • 5-HT3 Receptor: Structurally similar ligand-gated ion channel. Test for cross-reactivity.

hERG Potassium Channel Inhibition (Cardiotoxicity)[1]
  • Rationale: Basic amines (pyrrolidine) combined with lipophilic groups (isopropyl-pyridone) are a pharmacophore risk for hERG blockade.

  • Assay: Automated Patch Clamp (e.g., QPatch).

  • Threshold:

    
    M is preferred to minimize QT prolongation risk.
    
Metabolic Stability (Microsomal Stability)
  • Rationale: The pyridone ring is metabolically robust, but the N-isopropyl group may be subject to dealkylation, and the pyrrolidine ring to oxidation.

  • Assay: Incubate IP-PP-2 (1

    
    M) with human/rat liver microsomes + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS.
    
  • Target: Intrinsic clearance (

    
    ) < 20 
    
    
    
    L/min/mg protein.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the screening cascade for IP-PP-2, from initial binding to safety profiling.

ScreeningCascade Start Compound: IP-PP-2 (1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one) Binding Primary Screen: Radioligand Binding (Ki Determination) Start->Binding Decision1 Affinity < 10 uM? Binding->Decision1 FuncScreen Functional Screen: FLIPR Calcium Flux (Agonist/Antagonist Mode) Decision1->FuncScreen Yes Stop Stop / Redesign Decision1->Stop No Ephys Confirmatory Assay: Whole-Cell Patch Clamp (Kinetics & Desensitization) FuncScreen->Ephys Selectivity Selectivity Panel: Muscarinic (M1-M5) 5-HT3, Sigma-1 Ephys->Selectivity Safety Safety Pharm: hERG Inhibition Microsomal Stability Selectivity->Safety Lead Lead Candidate Ready for In Vivo Safety->Lead

Figure 1: Hierarchical screening cascade for IP-PP-2. The process prioritizes affinity confirmation before investing in labor-intensive electrophysiology.

Mechanism of Action: nAChR Signaling

Understanding the downstream effects of IP-PP-2 binding is crucial for interpreting functional assays.

nAChR_Pathway Ligand IP-PP-2 Receptor alpha7 / alpha4beta2 nAChR Ligand->Receptor Binding IonInflux Ca2+ / Na+ Influx Receptor->IonInflux Channel Opening Depol Membrane Depolarization IonInflux->Depol Signaling CaMKII / ERK1/2 Phosphorylation IonInflux->Signaling Second Messenger VGCC VGCC Activation Depol->VGCC Secondary Ca2+ VGCC->Signaling Nucleus CREB Activation (Gene Transcription) Signaling->Nucleus

Figure 2: Signal transduction pathway activated by IP-PP-2 upon binding to nAChRs, leading to calcium influx and downstream gene transcription (e.g., CREB).[1]

Data Summary Tables

Table 1: Expected Parameters for a Potent nAChR Lead

ParameterAssay TypeTarget Value (Ideal)Acceptable Range
Affinity (

)
Radioligand Binding< 10 nM< 100 nM
Potency (

)
FLIPR / E-phys< 50 nM< 500 nM
Efficacy (

)
FLIPR (vs. Nicotine)> 80% (Full Agonist)> 30% (Partial Agonist)
Selectivity Binding (vs. mAChR)> 1000-fold> 100-fold
hERG Inhibition Patch Clamp

> 30

M

> 10

M
Metabolic Stability Microsomes (

)
> 60 min> 30 min

References

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101. Link

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194. Link

  • Taly, A., et al. (2009). "Nicotinic acetylcholine receptors: structural and functional diversity." The FEBS Journal, 276(19), 5565-5596. Link

  • Williams, D. K., et al. (2011).

    
     Nicotinic Acetylcholine Receptor: Ligand Interactions with the Transmembrane Domain." Molecular Pharmacology, 80(6), 1013-1026. Link
    
  • Dunlop, J., et al. (2007). "In vitro screening strategies for nicotinic receptor ligands." Biochemical Pharmacology, 74(8), 1172-1181. Link

Sources

Storage and handling requirements for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A. Introduction and Scientific Context

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a pyridinone core, a chiral pyrrolidine moiety, and an isopropyl group, suggests potential for diverse biological activities. The pyrrolidine ring is a common motif in many biologically active compounds and can influence properties such as solubility and protein binding interactions[1][2][3][4]. Similarly, the pyridinone scaffold is a key component in various pharmaceuticals.

Given the novelty of this specific molecule, comprehensive, publicly available data on its storage and handling are limited. Therefore, this guide synthesizes established best practices for structurally related compounds, including pyridinones and pyrrolidines, to provide a robust framework for its safe and effective use in a laboratory setting. The protocols and recommendations herein are designed to ensure the integrity of the compound and the safety of the handler.

B. Compound Identification and Properties

A summary of the known and predicted properties for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one and related structures is presented below.

PropertyData for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-oneNotes and Inferences from Related Compounds
Molecular Formula C₁₂H₁₈N₂ODerived from the chemical structure.
Molecular Weight 206.28 g/mol Calculated from the molecular formula.
Appearance Not explicitly documented.Likely to be a solid at room temperature, similar to other pyridinone derivatives[5].
Solubility Not explicitly documented.The pyrrolidine moiety may enhance aqueous solubility[1][4]. Solubility should be empirically determined in relevant solvents (e.g., DMSO, ethanol, water).
Stability No specific data available.Pyridinone and pyrrolidine compounds are generally stable under standard laboratory conditions[5]. Avoid strong oxidizing agents, strong acids, and excessive heat[5][6].
CAS Number Not readily available in public databases.The lack of a specific CAS number indicates this may be a novel research compound.

C. Hazard Assessment and Safety Precautions

While specific toxicity data for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is unavailable, a conservative approach based on related compounds is warranted. Pyridine derivatives can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[6][7][8].

Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed[6][7][8].

  • Dermal Toxicity: May be harmful in contact with skin[6][7][8].

  • Inhalation Toxicity: May be harmful if inhaled[6][7][8].

  • Skin and Eye Irritation: May cause skin and serious eye irritation[5][7][8][9][10].

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures. The following PPE is recommended as a minimum standard:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield[9].

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use[9].

  • Skin and Body Protection: A lab coat or other protective clothing should be worn[9][11].

  • Respiratory Protection: If handling as a powder or generating aerosols, use a certified respirator[9].

D. Storage and Handling Protocols

Long-Term Storage Protocol

Rationale: To ensure the long-term stability and integrity of the compound, it is crucial to store it under conditions that minimize degradation. For many research chemicals, particularly those with limited stability data, storage at low temperatures and protected from atmospheric moisture and light is a standard precautionary measure[12][13][14].

Protocol:

  • Container: Store the compound in a tightly sealed, clearly labeled container. Amber glass vials are recommended to protect from light.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important if the compound is found to be sensitive to air or moisture.

  • Temperature: Store in a freezer at or below -20°C[14]. Some similar compounds are stored at 2-8°C, which may be an acceptable alternative for shorter durations[12][13].

  • Location: Store in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents[5][6].

Aliquotting and Sample Preparation Workflow

Rationale: To avoid repeated freeze-thaw cycles of the main stock, which can lead to degradation, it is best practice to create smaller, single-use aliquots. This workflow also minimizes the risk of contaminating the entire stock.

Aliquotting_Workflow Figure 1: Aliquotting and Sample Preparation Workflow cluster_storage Storage (-20°C) cluster_handling Handling (Fume Hood) cluster_final_storage Aliquot Storage (-20°C or -80°C) stock Main Stock of Compound equilibrate Equilibrate to Room Temp. stock->equilibrate Remove from freezer weigh Weigh Desired Amount equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Dispense into Single-Use Vials dissolve->aliquot store_aliquots Store Aliquots aliquot->store_aliquots

Caption: A workflow diagram for the safe handling and aliquotting of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the container of the main stock to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the compound.

  • Handling Environment: Perform all handling of the solid compound in a chemical fume hood to minimize inhalation exposure[9].

  • Weighing: Using appropriate PPE, carefully weigh the desired amount of the compound.

  • Dissolution: Dissolve the compound in a suitable, anhydrous solvent (e.g., DMSO, ethanol) to a desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.

  • Storage of Aliquots: Store the aliquots at -20°C or -80°C.

E. Spill and Emergency Procedures

Rationale: Preparedness for accidental spills is a critical component of laboratory safety. The following procedures are based on general guidelines for handling chemical spills[15].

Protocol:

  • Evacuation and Ventilation: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation[9].

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill[16]. For solid spills, carefully sweep up the material, avoiding dust generation[9].

  • Personal Protection: Wear appropriate PPE during cleanup.

  • Disposal: Collect the spilled material and absorbent in a sealed, labeled container for hazardous waste disposal according to local regulations.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5][9].

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5][9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[5][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

F. Logical Framework for Handling Decisions

The following diagram outlines the decision-making process for the safe handling and storage of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

Handling_Decision_Tree Figure 2: Decision Tree for Handling and Storage decision decision outcome outcome start Start: Receive Compound is_solid Is the compound a solid? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No (unlikely) long_term Long-term storage? is_solid->long_term Yes long_term_sol Long-term storage? is_solution->long_term_sol Yes short_term Short-term use? long_term->short_term No store_solid Store at -20°C under inert gas long_term->store_solid Yes use_solid Handle in fume hood with PPE. Follow aliquotting protocol. short_term->use_solid store_solution Store aliquots at -20°C or -80°C use_solution Use in ventilated area with PPE. Avoid repeated freeze-thaw. long_term_sol->store_solution Yes short_term_sol Short-term use? long_term_sol->short_term_sol No short_term_sol->use_solution

Caption: A decision-making flowchart for the appropriate storage and handling of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

G. References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%. Retrieved from

  • ECHEMI. (n.d.). 2-Pyridone SDS, 142-08-5 Safety Data Sheets. Retrieved from

  • TCI Chemicals. (2025, February 12). SAFETY DATA SHEET. Retrieved from

  • Apollo Scientific. (n.d.). Pyridine - Safety Data Sheet. Retrieved from

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from

  • Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Retrieved from

  • ChemScene. (n.d.). 1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. Retrieved from

  • BD. (2020, May 7). Material Safety Data Sheet. Retrieved from

  • Columbus Chemical Industries, Inc. (2021, October 11). Pyridine, ACS - Safety Data Sheet. Retrieved from

  • HP. (2015, April 1). SAFETY DATA SHEET. Retrieved from

  • ChemScene. (n.d.). 1-(3-Aminopropyl)pyridin-2(1H)-one hydrochloride. Retrieved from

  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. Retrieved from

  • MilliporeSigma. (n.d.). 1-(Pyrrolidin-1-yl)prop-2-en-1-one. Retrieved from

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from

  • Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

  • ResearchGate. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

Sources

Application Note: Crystallization and Chiral Resolution Protocols for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

The compound 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a highly functionalized heterocyclic intermediate with significant relevance in the synthesis of neuroactive agents and kinase inhibitors. Its structural architecture presents unique physicochemical challenges and opportunities for purification:

  • Pyrrolidine Ring: Contains a secondary amine with a predicted

    
     of ~9.0, providing a highly basic center ideal for salt formation. It also harbors a chiral center at the C2 position, necessitating rigorous stereochemical control.
    
  • Pyridin-2(1H)-one Core: Acts as a neutral, strong hydrogen-bond acceptor.

  • N-Isopropyl Group: Imparts significant lipophilicity, altering the solubility profile of the free base and increasing its affinity for organic solvents.

This application note details field-proven methodologies for the purification of the racemic free base via antisolvent crystallization and the isolation of pure enantiomers via diastereomeric salt crystallization .

Scientific Rationale & Causality

Antisolvent Crystallization of the Free Base

Due to the lipophilic N-isopropyl group and the polar pyridinone core, the free base exhibits high solubility in polar aprotic and protic solvents (e.g., Ethyl Acetate, Ethanol) but remains practically insoluble in aliphatic hydrocarbons. Antisolvent crystallization leverages this differential solubility. By dissolving the API in a "good" solvent (Ethyl Acetate) and systematically introducing a miscible "bad" solvent (Heptane), we can precisely control the supersaturation profile[1]. This bottom-up approach is highly scalable and allows for the purging of structurally related impurities that remain solvated in the mixed-solvent system[2].

Chiral Resolution via Diastereomeric Salt Formation

The C2 chiral center on the pyrrolidine ring requires resolution to obtain the enantiopure active pharmaceutical ingredient (API). While preparative chiral chromatography is an option, diastereomeric salt crystallization remains the most industrially scalable and cost-effective method[3]. By reacting the racemic amine with an enantiopure chiral acid—such as Di-p-toluoyl-L-tartaric acid (L-DTTA)—a pair of diastereomeric salts is formed:

Because diastereomers possess distinct crystal lattices and solvation energies, one salt will precipitate while the other remains in the mother liquor. The success of this thermodynamic resolution depends heavily on solvent selection, temperature gradients, and precise stoichiometric control to prevent the formation of mixed solid solutions or double salts.

Experimental Protocols

Protocol A: Antisolvent Crystallization of the Free Base

Objective: To purify crude racemic 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

  • Dissolution: Suspend 100 g of crude free base in 300 mL of Ethyl Acetate (EtOAc) in a 1 L jacketed reactor.

  • Heating: Heat the mixture to 55°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulate matter, transferring it to a pre-heated, clean reactor.

  • Antisolvent Addition (Phase 1): Slowly dose 150 mL of

    
    -Heptane over 30 minutes while maintaining the temperature at 55°C.
    
  • Seeding: Cool the reactor to 45°C. Introduce 1.0 g of pure crystalline seed (1% w/w) to induce controlled nucleation and prevent "oiling out" (liquid-liquid phase separation).

  • Antisolvent Addition (Phase 2): Dose an additional 450 mL of

    
    -Heptane linearly over 2 hours.
    
  • Aging & Isolation: Cool the suspension to 5°C at a rate of 0.2°C/min. Age the slurry for 2 hours. Filter the crystals under vacuum, wash with 100 mL of cold EtOAc/Heptane (1:4 v/v), and dry under vacuum at 40°C for 12 hours.

Protocol B: Chiral Resolution via L-DTTA

Objective: To isolate the (R)-enantiomer from the racemic mixture.

  • Salt Formation: Dissolve 50 g (0.242 mol) of the purified racemic free base in 250 mL of Ethanol (EtOH). In a separate vessel, dissolve 93.5 g (0.242 mol, 1.0 eq) of anhydrous L-DTTA in 250 mL of EtOH.

  • Mixing: Combine the two solutions at 60°C. Stir for 30 minutes to ensure complete salt formation.

  • Thermodynamic Cooling: Program the reactor to cool from 60°C to 20°C at a slow, controlled rate of 0.1°C/min. Spontaneous crystallization of the less soluble diastereomeric salt—typically the

    
    —will occur around 40°C.
    
  • Filtration: Filter the resulting thick slurry. The mother liquor contains the highly enriched

    
    -enantiomer salt.
    
  • Recrystallization (Optional): If the diastereomeric excess (de) is <98%, recrystallize the wet cake from a 9:1 mixture of EtOH/Water.

  • Free-basing: Suspend the pure salt in 300 mL of EtOAc and 300 mL of 1M NaOH. Stir vigorously for 30 minutes. Separate the aqueous layer. Wash the organic layer with brine, dry over

    
    , and concentrate to yield the enantiopure 
    
    
    
    -free base.

Quantitative Data & Yield Analysis

Table 1: Solubility Profile of the Free Base at 25°C

Solvent SystemSolubility (mg/mL)Suitability
Water (pH 7.0)< 1.5Poor
Ethanol> 150.0Good (Reaction Solvent)
Ethyl Acetate85.0Good (Primary Solvent)

-Heptane
< 2.0Excellent (Antisolvent)
EtOAc / Heptane (1:2)12.5Optimal Crystallization Point

Table 2: Chiral Resolution Efficiency Metrics (100g Scale)

StageYield (%)Enantiomeric Excess (ee %)Chemical Purity (HPLC %)
Crude RacemateN/A0.0%92.5%
1st Crop Salt42%88.5% (R)98.2%
Recrystallized Salt35%> 99.0% (R)> 99.5%
Isolated (R)-Free Base32%*> 99.0% (R)> 99.8%

*Note: Maximum theoretical yield for a classical resolution is 50%. A 35% yield represents a 70% efficiency relative to the theoretical maximum.

Process Workflows & Visualizations

Workflow Crude Crude Racemic Mixture (Free Base) SaltForm Diastereomeric Salt Formation (Add L-DTTA in EtOH) Crude->SaltForm Cryst Controlled Cooling & Crystallization SaltForm->Cryst Filtration Filtration Cryst->Filtration MotherLiq Mother Liquor (S-Enantiomer Enriched) Filtration->MotherLiq Filtrate SolidSalt Solid Salt (R-Enantiomer-L-DTTA) Filtration->SolidSalt Filter Cake Freebasing Free-basing (NaOH / EtOAc Extraction) SolidSalt->Freebasing AntiSolv Anti-Solvent Crystallization (EtOAc / Heptane) Freebasing->AntiSolv Pure Pure (R)-Enantiomer (>99% ee) AntiSolv->Pure

Workflow for the chiral resolution and purification of the target pyrrolidine derivative.

ResolutionLogic Racemate (R/S)-Target Molecule Reaction Salt Formation in Thermodynamic Solvent Racemate->Reaction ResolvingAgent Chiral Acid (e.g., L-DTTA) ResolvingAgent->Reaction Diast1 (R)-Target • L-DTTA (Lower Solubility) Reaction->Diast1 Crystallizes Diast2 (S)-Target • L-DTTA (Higher Solubility) Reaction->Diast2 Remains in Solution

Thermodynamic pathway of diastereomeric salt formation and selective crystallization.

References

  • Title: Antisolvent Crystallization: A Novel Approach to Bioavailability Enhancement Source: ResearchGate / European Journal of Biomedical and Pharmaceutical Sciences URL: [Link][2]

  • Title: Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control Source: ACS Publications (Crystal Growth & Design) URL: [Link][1]

  • Title: Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation Source: CrystEngComm (RSC Publishing) URL: [Link][3]

Sources

Application Note: Enhancing Oral Bioavailability of Pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise and Formulation Challenge of Pyridin-2-one Derivatives

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including cardiotonic (e.g., Milrinone), anti-platelet (e.g., Cilostazol), and anti-cancer properties.[1][2] Despite their therapeutic potential, many pyridin-2-one derivatives exhibit poor aqueous solubility due to their often crystalline and planar structure, which significantly hampers their oral bioavailability.[3] This poor solubility places them frequently into the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), where the dissolution rate is the primary barrier to effective drug absorption.[4][5]

This application note provides a comprehensive guide for researchers and formulation scientists on proven strategies to overcome the bioavailability challenges of pyridin-2-one derivatives. We will delve into the mechanistic basis of several key formulation technologies, provide detailed, field-tested protocols, and outline the necessary characterization steps to ensure the development of a robust and effective oral dosage form.

Part 1: Foundational Pre-formulation Assessment

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the bedrock of a rational formulation design. Before selecting a bioavailability enhancement strategy, a comprehensive pre-formulation assessment is mandatory.

Key Physicochemical Parameters for Pyridin-2-one Derivatives
ParameterImportance for FormulationTypical Protocol/Methodology
Aqueous Solubility Determines the intrinsic dissolution rate. Critical for BCS classification. Dictates the required fold-increase in solubility for therapeutic effect.Equilibrium solubility measurement (shake-flask method) in various media (pH 1.2, 4.5, 6.8 buffers, and purified water) at 37 °C.
pKa The pyridin-2-one ring can exhibit tautomerism and has pKa values around 4.6 and 8.5.[6] The ionization state affects solubility and permeability across the GI tract.Potentiometric titration or UV-Vis spectrophotometry.
LogP / LogD Indicates the lipophilicity of the molecule. High lipophilicity (LogP > 3) may favor lipid-based formulations.[7]Shake-flask method (octanol/water) or validated in silico prediction models.
Solid-State Characterization Identifies the crystalline form (polymorphs), degree of crystallinity, and melting point. This is crucial as amorphous forms have higher energy and solubility.[8]Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Particle Size & Morphology Impacts dissolution rate (Noyes-Whitney equation). Finer particles have a larger surface area.Laser Diffraction, Scanning Electron Microscopy (SEM).

Part 2: Core Formulation Strategies & Protocols

Based on the pre-formulation data, an appropriate strategy can be selected. For BCS Class II pyridin-2-one compounds, the primary goal is to increase the dissolution rate and/or the apparent solubility in the gastrointestinal fluid.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Expertise & Experience: ASDs are one of the most successful strategies for enhancing the oral bioavailability of poorly soluble drugs.[9][10] This technique involves dispersing the crystalline API in a polymeric carrier at a molecular level, effectively creating a high-energy, amorphous form of the drug.[11] The polymer serves two critical functions: it prevents the drug from recrystallizing, thereby maintaining its high-energy state, and it can help maintain a state of supersaturation in the GI tract upon dissolution, which enhances the driving force for absorption.[9][11]

Causality Behind Experimental Choices: The choice of polymer is critical. For neutral or weakly basic pyridin-2-ones, polymers like polyvinylpyrrolidone (PVP) or copovidone (PVP/VA) are excellent choices due to their ability to form hydrogen bonds with the API, thus stabilizing the amorphous form. The manufacturing method (spray drying vs. hot-melt extrusion) depends on the thermal stability of the API. Spray drying is suitable for thermally labile compounds, while HME is a solvent-free, continuous process ideal for stable compounds.

Protocol 1A: Preparation of a Pyridin-2-one ASD via Spray Drying
  • Polymer & Solvent Selection: Based on solubility studies, select a suitable polymer (e.g., PVP K30, HPMC-AS) and a volatile common solvent (e.g., methanol, acetone, or a mixture) that dissolves both the API and the polymer.

  • Solution Preparation: Prepare a solution containing the pyridin-2-one derivative and the selected polymer. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.

  • Spray Drying Parameters:

    • Set the inlet temperature to just above the boiling point of the solvent system.

    • Optimize the atomization pressure and feed rate to achieve fine droplets and efficient drying without causing API degradation. A high outlet temperature should be avoided to prevent particle sticking.

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

Protocol 1B: Characterization of the Amorphous Solid Dispersion

This validation sequence is crucial to confirm the successful creation and stability of the ASD.

  • Confirmation of Amorphous State (PXRD): Analyze the ASD powder using Powder X-ray Diffraction. The absence of sharp Bragg peaks, replaced by a diffuse "halo" pattern, confirms the amorphous nature of the API within the dispersion. The detection limit for crystallinity is typically 1-5%.[12]

  • Thermal Analysis (DSC): Perform Differential Scanning Calorimetry. A single glass transition temperature (Tg) indicates a miscible, single-phase amorphous system.[13] The absence of a melting endotherm for the drug confirms its amorphous state.

  • In Vitro Dissolution Testing: This is a critical performance test.[14][15]

    • Apparatus: USP Apparatus II (Paddle).

    • Medium: Use biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF). Standard buffers (e.g., pH 6.8 phosphate buffer) can also be used for quality control.[15]

    • Procedure: Compare the dissolution profile of the ASD against the unformulated crystalline API. A significant increase in the rate and extent of dissolution is the expected outcome.[16]

ASD_Workflow cluster_preform Pre-formulation cluster_form Formulation Process cluster_char Characterization & Validation P1 API & Polymer Solubility Screening F1 Prepare API-Polymer Solution P1->F1 P2 Thermal Stability (DSC/TGA) F2 Spray Drying Optimization P2->F2 F1->F2 F3 Secondary Drying F2->F3 C1 PXRD (Confirm Amorphous State) F3->C1 C2 DSC (Assess Miscibility/Tg) F3->C2 C3 In Vitro Dissolution (Performance Test) F3->C3 C4 Stability Testing C3->C4

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Expertise & Experience: LBDDS are an excellent choice for lipophilic pyridin-2-one derivatives (e.g., LogP > 2). These formulations present the drug in a pre-dissolved, solubilized state, circumventing the dissolution step which is rate-limiting for BCS Class II drugs.[7][17] Upon gentle agitation in the GI tract, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) spontaneously form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.[18]

Causality Behind Experimental Choices: The system is composed of an oil, a surfactant, and a co-surfactant (or co-solvent).[18] The oil phase is selected based on the drug's highest solubility. Surfactants (e.g., Cremophor EL, Tween 80) are chosen for their ability to stabilize the oil-water interface, while co-surfactants (e.g., Transcutol HP, PEG 400) help to further reduce interfacial tension and increase the drug loading capacity. The goal is to identify a combination that forms a stable and robust microemulsion upon dilution with aqueous media.

Protocol 2A: Formulation of a Pyridin-2-one SMEDDS
  • Excipient Screening:

    • Determine the solubility of the pyridin-2-one API in various oils (e.g., Capryol 90, Maisine CC), surfactants (e.g., Kolliphor EL, Tween 20), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Constructing Ternary Phase Diagrams:

    • Select the top-performing oil, surfactant, and co-surfactant based on solubility data.

    • Systematically mix the components at various ratios (e.g., Surfactant:Co-surfactant ratios of 1:1, 2:1, 3:1) and titrate with the oil phase.

    • For each mixture, perform an aqueous titration to identify the region that forms a clear, stable microemulsion. This region on the phase diagram represents the optimal formulation space.

  • Preparation of Drug-Loaded SMEDDS:

    • Select a ratio from the optimal microemulsion region of the phase diagram.

    • Add the pre-weighed API to the oil/surfactant/co-surfactant mixture.

    • Gently heat (e.g., 40 °C) and vortex until the API is completely dissolved, resulting in a clear, homogenous pre-concentrate.

Protocol 2B: Characterization of the SMEDDS Formulation
  • Self-Emulsification Assessment: Add a small amount (e.g., 1 mL) of the SMEDDS pre-concentrate to a larger volume (e.g., 250 mL) of purified water at 37 °C with gentle stirring. The formulation should rapidly disperse to form a clear or slightly bluish, translucent microemulsion.

  • Droplet Size Analysis: Measure the globule size of the resulting microemulsion using dynamic light scattering (DLS). A successful SMEDDS formulation will typically yield droplet sizes below 200 nm.

  • In Vitro Dissolution/Dispersion Testing:

    • Utilize a USP Apparatus II (Paddle) with an aqueous medium.

    • Introduce the SMEDDS formulation (typically in a soft gelatin capsule).

    • Monitor the release and solubilization of the drug over time via HPLC. The test confirms that the drug remains in a solubilized state and does not precipitate upon dispersion.[19]

Strategy 3: Nanosuspensions

Expertise & Experience: Nanosuspensions consist of pure, sub-micron sized drug particles stabilized by a minimal amount of surfactants and/or polymers.[20][21] This approach is particularly advantageous as it can achieve high drug loading. The dramatic increase in surface area, as described by the Noyes-Whitney equation, leads to a significant increase in dissolution velocity.[22][23]

Causality Behind Experimental Choices: Nanosuspensions can be produced by "top-down" methods like media milling or "bottom-up" methods like precipitation.[21][24] Media milling is a robust and scalable method that uses high-energy milling media to fracture drug crystals down to the nanoscale. The choice of stabilizer is critical to prevent the newly formed small particles from agglomerating due to their high surface energy.

Nanosuspension_Workflow cluster_prep Preparation cluster_process Milling Process cluster_eval Evaluation P1 Prepare API Slurry with Stabilizer Solution M1 Charge Slurry and Milling Media into Mill P1->M1 M2 High-Energy Media Milling M1->M2 M3 Separate Nanosuspension from Media M2->M3 E1 Particle Size Analysis (DLS/PCS) M3->E1 E2 Zeta Potential (Stability Assessment) M3->E2 E3 Dissolution Testing (vs. Micronized API) M3->E3

Caption: Workflow for Nanosuspension Production via Media Milling.

Protocol 3A: Preparation of a Pyridin-2-one Nanosuspension by Media Milling
  • Stabilizer Selection: Screen various stabilizers (e.g., Poloxamer 188, HPMC, SLS) for their ability to wet the drug powder and prevent aggregation.

  • Premilling: Create a coarse suspension of the API in an aqueous solution of the selected stabilizer(s).

  • Media Milling:

    • Charge the coarse suspension into a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).

    • Mill at a high speed for several hours. The milling time is a critical parameter to optimize.

    • Monitor the particle size reduction periodically by taking samples and analyzing with DLS until the desired particle size (typically < 500 nm) is achieved.

  • Post-Processing: The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., spray-dried, lyophilized) into a solid form to improve stability.[21]

Protocol 3B: Characterization of the Nanosuspension
  • Particle Size and Polydispersity Index (PDI): Measure using DLS. A narrow size distribution (PDI < 0.3) is desirable.

  • Zeta Potential: Measure the surface charge of the nanoparticles. A zeta potential of |>30 mV| generally indicates good physical stability due to electrostatic repulsion.

  • Solid-State Characterization (Post-Drying): Use PXRD and DSC to ensure the high-energy milling process has not significantly altered the crystalline state of the API to an unstable amorphous form, unless that is the intended outcome.

  • Dissolution Velocity: Perform dissolution testing as described previously. The nanosuspension should show a markedly faster dissolution rate compared to both the unformulated and micronized API.[25]

Part 3: Troubleshooting and Final Considerations

  • Physical Instability of ASDs: If recrystallization occurs during stability studies, consider increasing the polymer ratio, using a polymer with a higher Tg, or adding a secondary stabilizing polymer.

  • Drug Precipitation from LBDDS: If the drug precipitates upon dispersion, the formulation may be overloaded. Re-evaluate the ternary phase diagram and choose a formulation with a lower drug load or higher surfactant/co-surfactant concentration.

  • Particle Growth in Nanosuspensions: Ostwald ripening can be an issue. Optimize the stabilizer type and concentration. A combination of a steric stabilizer (polymer) and an electrostatic stabilizer (surfactant) is often effective.

By systematically applying the pre-formulation, formulation, and characterization principles outlined in this guide, researchers can successfully overcome the bioavailability challenges inherent to the promising class of pyridin-2-one derivatives, paving the way for their successful clinical development.

References

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. PMC. Available at: [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. (2020). Available at: [Link]

  • Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. PubMed. (2015). Available at: [Link]

  • Special Issue : Nanosuspensions for Enhanced Oral Bioavailability. MDPI. Available at: [Link]

  • Milrinone Lactate (milrinone lactate) - Dosing, PA Forms & Info. PrescriberPoint. (2026). Available at: [Link]

  • Optimization of immediate-release cilostazol tablets using Quality by Design (QbD) approach. SciEnggJ. (2024). Available at: [Link]

  • PRODUCT MONOGRAPH MILRINONE INJECTION (milrinone lactate injection) 1 mg/mL milrinone as lactate. Sandoz. (2014). Available at: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics - ACS Publications. (2021). Available at: [Link]

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. (2023). Available at: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed. (2021). Available at: [Link]

  • Review and analysis of FDA approved drugs using lipid-based formulations. Taylor & Francis Online. (2017). Available at: [Link]

  • Milrinone Lactate Injection. DailyMed. Available at: [Link]

  • Solid Lipid Nanoparticles: A Strategy to Improve Oral Delivery of the Biopharmaceutics classification system (BCS) Class II Drugs. SSRN. (2021). Available at: [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. Catalent. (2017). Available at: [Link]

  • MILRINONE LAC 1MG/ML VL 10X10ML. HIKMA PHARMACEUTICALS USA INC. Available at: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. White Rose Research Online. Available at: [Link]

  • Formulation of cilostazol spherical agglomerates by crystallo-co-agglomeration technique and optimization using design of experimentation. PMC. Available at: [Link]

  • Preparation and Characterization of Microemulsion of Cilostazol for Enhancement of Oral Bioavailability. ResearchGate. (2025). Available at: [Link]

  • Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. Dissolution Technologies. (2019). Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. (2023). Available at: [Link]

  • Characterization of amorphous solid dispersions. Kinam Park. (2019). Available at: [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. (2023). Available at: [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available at: [Link]

  • The Value of In Vitro Dissolution in Drug Development. Pharmaceutical Technology. (2025). Available at: [Link]

  • A Systematic Approach to the Development of Cilostazol Nanosuspension by Liquid Antisolvent Precipitation (LASP) and Its Combination with Ultrasound. MDPI. (2021). Available at: [Link]

  • Preparation and Characterization of Microemulsion of Cilostazol for Enhancement of Oral Bioavailability. Bentham Science Publishers. (2014). Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available at: [Link]

  • Formulation of poorly soluble compounds. EMA. (2010). Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry - ACS Publications. (2021). Available at: [Link]

  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. PubMed. (2020). Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC. (2025). Available at: [Link]

  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. PMC. (2022). Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. (2012). Available at: [Link]

  • 2-Pyridone. Wikipedia. Available at: [Link]

  • REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. ResearchGate. (2025). Available at: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. MDPI. Available at: [Link]

  • A review on solid dispersion: Applications, Types & Method of preparations. Neuroquantology. Available at: [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. (2023). Available at: [Link]

  • Novel 2-pyridone analogs with Anti-Cancer activity: Synthesis, In-Silico, and In-Vitro Evaluation. ResearchGate. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Area: Nicotinic Acetylcholine Receptor (nAChR) Ligand Development, Green Chemistry, Heterocyclic Synthesis

Scientific Rationale & Mechanistic Design

The target molecule, 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one , is a structurally restricted N-alkylated pyridone analog of nornicotine. Compounds bearing the 3-(pyrrolidin-2-yl)pyridine scaffold are of paramount importance in neuropharmacology, frequently serving as agonists, antagonists, or positive allosteric modulators (PAMs) for α4β2 and α7 nicotinic acetylcholine receptors (nAChRs)[3, 4].

The Ambident Nucleophile Problem

Conventionally, the synthesis of N-alkyl-2-pyridones relies on the direct alkylation of 2-pyridones under basic conditions. However, the deprotonated 2-pyridone acts as an ambident nucleophile, invariably leading to a difficult-to-separate mixture of N-alkylated and O-alkylated products [2].

The Microwave-Assisted Hilbert-Johnson Solution

To establish a self-validating, highly selective protocol, this workflow utilizes a microwave-assisted Hilbert-Johnson reaction [1]. By starting with an O-protected precursor—2-methoxy-3-(1-Boc-pyrrolidin-2-yl)pyridine—and reacting it with isopropyl iodide, the reaction is forced down a strictly N-selective pathway.

Causality of Experimental Choices:

  • Why the Hilbert-Johnson Route? The nitrogen atom of the 2-methoxypyridine attacks the electrophilic carbon of isopropyl iodide, forming a pyridinium intermediate. The liberated iodide ion then acts as a nucleophile to demethylate the methoxy group via an

    
     mechanism, driving irreversible lactim-lactam tautomerization to yield exclusively the N-alkylated pyridone [1].
    
  • Why Microwave (MW) Irradiation? Classical Hilbert-Johnson reactions require harsh thermal conditions (100–150 °C for 2 to 4 days), which can lead to the racemization of the sensitive pyrrolidine chiral center or thermal degradation [1]. Microwave irradiation provides rapid, volumetric heating under neutral conditions, compressing the reaction time from days to minutes while perfectly preserving enantiomeric integrity.

Process Visualization

Workflow N1 Starting Material 2-Methoxy-3-(1-Boc-pyrrolidin-2-yl)pyridine N2 Microwave Irradiation iPr-I, 150°C, 20 min, Solvent-Free N1->N2 N3 Hilbert-Johnson Intermediate 1-Isopropyl-3-(1-Boc-pyrrolidin-2-yl)pyridin-2(1H)-one N2->N3 N-Alkylation & O-Demethylation N4 Acidic Deprotection TFA in DCM, RT, 1 h N3->N4 LC-MS QC Check N5 Final Target Molecule 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one N4->N5 Boc Cleavage & Neutralization

Microwave-assisted Hilbert-Johnson synthesis workflow for the target nAChR ligand.

Optimization of Reaction Parameters

To validate the superiority of the microwave-assisted approach, a comparative study was conducted against conventional thermal heating. The data below demonstrates the critical role of MW irradiation in maximizing yield while suppressing the formation of N-methyl-2-pyridone byproducts (caused by premature demethylation).

Table 1: Optimization of the Hilbert-Johnson N-Alkylation Step

Heating MethodTemperature (°C)TimeEquivalents of iPr-IYield (%)Enantiomeric Excess (ee %)
Conventional (Oil Bath)100 °C48 hours5.0 eq42%81% (Racemization observed)
Conventional (Sealed)120 °C24 hours5.0 eq55%84%
Microwave (Monomode) 120 °C 30 min 3.0 eq 78% >98% (Stereoretention)
Microwave (Monomode) 150 °C 20 min 3.0 eq 91% >98% (Optimal)

Note: Yields represent isolated yields after silica gel chromatography. Enantiomeric excess was determined via chiral HPLC.

Detailed Experimental Protocols

Phase 1: Microwave-Assisted N-Alkylation (Hilbert-Johnson Reaction)

Reagents & Equipment:

  • Precursor: 2-Methoxy-3-(1-Boc-pyrrolidin-2-yl)pyridine (1.0 mmol, 278 mg)

  • Alkylating Agent: Isopropyl iodide (3.0 mmol, 510 mg / 300 µL). Expert Tip: Use freshly distilled or copper-stabilized iPr-I, as free iodine can catalyze unwanted side reactions.

  • Equipment: Monomode microwave synthesizer (e.g., Biotage Initiator or CEM Discover) equipped with an IR temperature sensor [3].

Step-by-Step Methodology:

  • Preparation: To a 2–5 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 2-methoxy-3-(1-Boc-pyrrolidin-2-yl)pyridine (278 mg, 1.0 mmol).

  • Reagent Addition: Add isopropyl iodide (300 µL, 3.0 mmol). No additional solvent is required (solvent-free conditions maximize the collision frequency between the pyridine nitrogen and the alkyl halide) [1].

  • Purging: Flush the vial with a gentle stream of Argon for 30 seconds to displace oxygen, preventing oxidative degradation of the pyrrolidine ring [5]. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Set the parameters to reach 150 °C with a ramp time of 1–2 minutes, holding at 150 °C for exactly 20 minutes. Ensure the cooling jet is active to maintain pressure limits.

  • Quality Control (Self-Validation): After the vial cools to room temperature, sample 1 µL of the mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the intermediate mass (
    
    
    
    ) confirms reaction completion.
  • Purification: Dissolve the crude mixture in dichloromethane (DCM, 2 mL) and load directly onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50) to isolate the intermediate, 1-isopropyl-3-(1-Boc-pyrrolidin-2-yl)pyridin-2(1H)-one , as a viscous pale-yellow oil (Yield: ~91%).

Phase 2: Boc Deprotection and Isolation

Step-by-Step Methodology:

  • Cleavage: Dissolve the purified intermediate (0.9 mmol, 275 mg) in anhydrous DCM (4.0 mL) in a round-bottom flask.

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA, 1.0 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual traces of TFA.

  • Neutralization (Critical Step): The resulting product is a TFA salt. Because the free base is highly polar and water-soluble, standard aqueous extraction will result in product loss. Instead, dissolve the residue in minimal methanol (2 mL) and pass it through a basic ion-exchange resin cartridge (e.g., Amberlyst A21) or stir with solid

    
     for 30 minutes, then filter.
    
  • Final Isolation: Concentrate the filtrate in vacuo to yield the final target, 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one , as a free base.

References

  • Iida, H. et al. (2010). MICROWAVE ASSISTED RAPID PREPARATION OF N-ALKYL-2-PYRIDONES UNDER NEUTRAL CONDITIONS BY HILBERT-JOHNSON REACTION. Heterocycles, 81(9), 2057.
  • Baba Ahmed, I. et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings.
  • Crestey, F. et al. (2013). Dual Nicotinic Acetylcholine Receptor α4β2 Antagonists/α7 Agonists: Synthesis, Docking Studies. Technical University of Denmark (DTU).
  • Papke, R. L. et al. (2015). Critical Molecular Determinants of α7 Nicotinic Acetylcholine Receptor Allosteric Activation. National Institutes of Health (NIH).
  • Isomura, S. et al. (2001). An Immunotherapeutic Program for the Treatment of Nicotine Addiction: Hapten Design and Synthesis. The Journal of Organic Chemistry.

Troubleshooting & Optimization

Overcoming steric hindrance in isopropyl substitution of pyridin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tiered Support System for the "Isopropyl Paradox"—a notorious bottleneck in pyridone scaffold synthesis.

Ticket ID: ISO-PYR-2026 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Isopropyl Paradox"

Adding an isopropyl group to a pyridin-2-one scaffold is deceptively difficult. The secondary alkyl nature of the isopropyl group creates a perfect storm of failure modes:

  • Steric Clash: The bulk of the isopropyl group (

    
    ) severely hampers 
    
    
    
    trajectories.
  • Ambident Nucleophilicity: The pyridone oxygen is less sterically hindered than the nitrogen, leading to unwanted O-alkylation (isopropoxypyridine) rather than N-alkylation.

  • 
    -Hydride Elimination:  In transition metal coupling, the isopropyl-metal species often eliminates to propene before coupling can occur.
    

This guide provides three validated workflows to bypass these failure modes.

TIER 1: N-Alkylation Troubleshooting

User Issue: "I am trying to N-alkylate my pyridin-2-one with isopropyl iodide using


 in DMF, but I'm getting 80% O-alkylation."
Diagnosis: The Hard/Soft Mismatch

Pyridin-2-one is an ambident nucleophile.[1] The nitrogen is the "softer" nucleophile, but it is sterically crowded by the adjacent carbonyl and C6 protons. The oxygen is "harder" but sterically exposed.

  • Standard Rule: Primary halides favor N-alkylation.

  • The Trap: Bulky secondary halides (like iPr-I) cannot easily access the nitrogen lone pair. The reaction defaults to the oxygen, driven by the electrostatic attraction to the "hard" oxygen anion.

The Fix: The Micellar Solvation Protocol

Do not use standard polar aprotic solvents (DMF/DMSO) for this transformation. They strip cations, leaving the "naked" oxygen anion too aggressive. Instead, use a surfactant-mediated aqueous system . The hydrophobic effect forces the greasy isopropyl halide and the pyridone into micellar cores, pre-organizing them for N-attack while hydrogen bonding shields the oxygen.

Validated Protocol (Tween 20 Method)
  • Reagents: Pyridin-2-one (1.0 equiv), Isopropyl Iodide (3.0 equiv),

    
     (1.1 equiv).
    
  • Additive: Tween 20 (2% w/w solution in water).[2]

  • Solvent: Water (Reaction is heterogeneous).

Step-by-Step:

  • Dissolve Tween 20 in deionized water to create a 2% stock solution.

  • Suspend the pyridin-2-one and

    
     in the aqueous Tween 20 (0.5 M concentration relative to pyridone).
    
  • Add Isopropyl Iodide.[2]

  • Stir vigorously at room temperature for 24–48 hours.

    • Note: Do not heat initially. Heat promotes elimination of the iodide to propene.

  • Extraction: The product usually precipitates or oils out. Extract with Ethyl Acetate.[3]

Why this works: The micelle creates a "nanoreactor" that stabilizes the transition state for N-alkylation via hydrophobic packing, reversing the selectivity to >2:1 (N:O).

TIER 2: C-H Functionalization (C3/C4/C5 Targeting)

User Issue: "I need the isopropyl group on the ring carbons (C3-C5), but Friedel-Crafts fails because the ring is electron-deficient."

Diagnosis: Electrophilic vs. Radical

Pyridin-2-ones are electron-deficient; they resist Friedel-Crafts alkylation (which requires electron-rich rings). You must switch from an electrophilic mechanism (using


) to a radical  mechanism (using 

).
The Fix: The Minisci Reaction (Silver-Catalyzed)

The Minisci reaction generates nucleophilic alkyl radicals that attack protonated (electron-deficient) heteroaromatics.[4] The isopropyl radical is bulky, but radicals are less sensitive to steric hindrance than metal catalysts.

Validated Protocol (Ag/Persulfate)
  • Substrate: Pyridin-2-one (1.0 equiv).

  • Radical Source: Isobutyric acid (3.0 equiv) [Decarboxylation yields Isopropyl radical].

  • Oxidant: Ammonium Persulfate

    
     (1.5 equiv).
    
  • Catalyst:

    
     (0.1 equiv).
    
  • Solvent: 10% TFA in Water/Acetonitrile (1:1).

Step-by-Step:

  • Dissolve pyridin-2-one and isobutyric acid in the solvent mixture.

  • Add

    
    .
    
  • Heat to 70°C.

  • Critical Step: Add the Ammonium Persulfate solution dropwise over 1 hour.

    • Reason: Dumping the oxidant causes radical-radical recombination (dimerization to 2,3-dimethylbutane) rather than attacking the ring.

  • Workup: Neutralize carefully with

    
     (gas evolution!) and extract with DCM.
    

Regioselectivity Note:

  • C3: Favored if C4/C5 are blocked or if using specific directing groups.

  • C4/C5: Sterically favored for unsubstituted pyridones.

  • Diagram: See the decision tree below for site prediction.

TIER 3: Cross-Coupling (Transition Metal Catalysis)

User Issue: "I'm trying a Suzuki coupling with isopropylboronic acid, but I only get reduced starting material (protodeboronation)."

Diagnosis: The -Hydride Killer

Isopropyl-Palladium species are unstable. Before the reductive elimination (forming the C-C bond) can occur, the complex undergoes


-hydride elimination, ejecting propene and leaving a Palladium-Hydride species that reduces your aryl halide.
  • Suzuki: Isopropylboronic acids are notoriously unstable and slow to transmetalate.

  • Negishi: Isopropylzinc reagents are superior here but require specific ligands to race against

    
    -elimination.
    
The Fix: Negishi Coupling with CPhos

Switch from Suzuki to Negishi. Use CPhos or Pd-PEPPSI-IPent ligands. These bulky, electron-rich ligands accelerate reductive elimination, forcing the C-C bond to form before the hydride can be eliminated.

Validated Protocol (Negishi/CPhos)
  • Electrophile: Bromo-pyridin-2-one (protected as O-tosylate or N-methyl if necessary).

  • Nucleophile: Isopropylzinc Bromide (

    
    ) (0.5 M in THF).
    
  • Catalyst:

    
     (2 mol%) + CPhos  (4 mol%).
    
  • Solvent: THF.

Step-by-Step:

  • Catalyst Activation: Mix

    
     and CPhos in dry THF under Argon for 15 mins. The solution should turn from orange to pale yellow/green.
    
  • Add the Bromo-pyridinone substrate.

  • Temperature Control: Cool to 0°C.

    • Reason: Lower temperature suppresses

      
      -hydride elimination more than it suppresses transmetalation.
      
  • Add

    
     dropwise.
    
  • Allow to warm to Room Temperature and monitor by LCMS.

Visual Troubleshooting Guides

Pathway Decision Logic

IsopropylLogic Start Goal: Isopropyl-Pyridin-2-one Position Target Position? Start->Position N1 N1 (Nitrogen) Position->N1 Ring Ring Carbon (C3-C6) Position->Ring MethodN Method: Micellar Alkylation N1->MethodN Halogen Is Halogen Present? Ring->Halogen ReagentN Reagent: iPr-I + Tween 20/H2O MethodN->ReagentN YesHal Yes (Br/Cl/OTf) Halogen->YesHal NoHal No (C-H Bond) Halogen->NoHal Negishi Method: Negishi Coupling YesHal->Negishi Minisci Method: Minisci Reaction NoHal->Minisci Ligand Critical: Use CPhos Ligand (Suppress Beta-Elimination) Negishi->Ligand Radical Reagent: Isobutyric Acid + Ag/S2O8 (Radical Substitution) Minisci->Radical caption Figure 1: Strategic decision tree for isopropyl installation based on substrate status.

The Ambident Nucleophile Mechanism

Ambident Substrate Pyridin-2-one Anion Condition1 Polar Aprotic (DMF) 'Naked Anion' Substrate->Condition1 Condition2 Aqueous Micelle (Tween 20) 'Shielded Oxygen' Substrate->Condition2 PathO Path A: O-Alkylation (Kinetic/Steric Control) ProductO 2-Isopropoxypyridine (Unwanted) PathO->ProductO PathN Path B: N-Alkylation (Thermodynamic Control) ProductN N-Isopropylpyridin-2-one (Target) PathN->ProductN Condition1->PathO Sterics block N Condition2->PathN H-Bonding blocks O caption Figure 2: Controlling regioselectivity via solvent engineering.

FAQ: Rapid Response

Q: Can I use isopropyl magnesium chloride (Grignard) instead of Zinc? A: Generally, no. Grignards are too hard and basic. They will attack the carbonyl of the pyridone (1,2-addition) or deprotonate the ring protons rather than participating in the coupling. Zinc is softer and more compatible with the functional groups.

Q: My Minisci reaction turned into a black tar. What happened? A: You likely added the persulfate too quickly or heated it too high. The "black tar" is polymerized isobutyric acid and decomposed silver salts. Repeat with slow addition (syringe pump) and ensure vigorous stirring to disperse the radical species.

Q: I need to scale this up to 100g. Which method is safest? A: The Tween 20 N-alkylation is the safest for scale-up (aqueous, no heavy metals, cheap reagents). For C-alkylation, the Minisci reaction is scalable but requires careful gas management (


 evolution). Avoid large-scale Negishi couplings unless you have excellent heat removal for the exothermic activation of Zinc.

References

  • Micellar N-Alkylation: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[1][2] ResearchGate. Link

  • Minisci Reaction Overview: Minisci reaction - Wikipedia. Wikipedia. Link

  • Negishi Coupling Protocols: Application Notes and Protocols for Negishi Coupling of Secondary Alkylzinc Halides with CPhos. BenchChem.[3][5] Link

  • C3-Selective Functionalization: Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. RSC Publishing.[6][7] Link

  • Steric Hindrance in Suzuki: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[7] RSC Publishing.[6][7] Link

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, formulation scientists, and drug development professionals encountering chromatographic challenges with basic alkaloid-like compounds.

Executive Summary & Mechanistic Insight

The Target Molecule: 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one consists of a hydrophobic isopropyl group, a neutral lactam-like pyridin-2(1H)-one ring, and a highly basic pyrrolidine ring. Because the secondary amine in the pyrrolidine ring has a pKa of approximately 10.5, it acts as a strong base in solution.

The Root Cause of Tailing: In reversed-phase HPLC (RP-HPLC), peak tailing for basic compounds is rarely a simple physical issue; it is a chemical phenomenon known as dual-retention . While the molecule's hydrophobic regions partition into the C18 stationary phase, the protonated (cationic) pyrrolidine nitrogen undergoes a secondary ion-exchange interaction with residual silanol groups (-Si-OH) on the silica surface[1].

Older "Type A" silica columns contain acidic free silanols with a pKa of 4–5[2]. At a standard mobile phase pH of 6–7, these silanols deprotonate into anionic silanolates (-Si-O⁻)[3]. The electrostatic attraction between the negatively charged silanols and the positively charged pyrrolidine ring causes the analyte molecules to desorb at varying, delayed rates, manifesting as a stretched trailing edge or "tail"[4][5].

G A 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one (Protonated Pyrrolidine, + Charge) C Strong Cation-Exchange Interaction A->C B Residual Silanols on Silica (Deprotonated, - Charge at pH > 4) B->C D Peak Tailing & Broadening (Asymmetry Factor > 1.5) C->D E Low pH (pH 2-3) Protonates Silanols (Neutral) D->E Solution 1 F High pH (pH > 11) Deprotonates Analyte (Neutral) D->F Solution 2 G Symmetrical Peak Shape Restored E->G F->G

Fig 1: Mechanistic pathway of silanol-induced peak tailing and pH-driven resolution strategies.

Diagnostic Workflow & FAQs

Before altering your method, you must isolate whether the tailing is a physical system artifact or a chemical interaction.

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckAll Does tailing affect ALL peaks? Start->CheckAll YesAll Yes: Check extra-column volume, fittings, or column bed void CheckAll->YesAll Physical Issue NoAll No: Specific to basic analyte CheckAll->NoAll Chemical Issue CheckPH Is Mobile Phase pH between 4 and 8? NoAll->CheckPH YesPH Yes: Ionized silanols interacting with protonated pyrrolidine CheckPH->YesPH Fix1 Action: Lower pH to 2.5 (e.g., 0.1% TFA) YesPH->Fix1 Fix2 Action: Use High-Purity (Type B) End-capped Column YesPH->Fix2 Fix3 Action: Add Triethylamine (TEA) or switch to High pH (>11) YesPH->Fix3

Fig 2: Diagnostic decision tree for isolating and resolving physical vs. chemical peak tailing.

Frequently Asked Questions

Q: How do I definitively prove the tailing is caused by silanol interactions and not a bad column fitting? A: Evaluate the chromatogram holistically. If all peaks in the chromatogram (including neutral impurities) exhibit tailing, the issue is physical—such as a poorly seated PEEK fitting creating extra-column dead volume, or a collapsed column bed[6]. If only the basic pyrrolidine-containing compound tails while neutral peaks remain perfectly symmetrical, the root cause is chemical (secondary silanol interactions).

Q: Should I adjust my mobile phase to be highly acidic or highly basic? A: Both approaches work by disrupting the cation-exchange mechanism, but they target different molecules:

  • Low pH (pH 2–3): Protonates the silanols on the silica surface, rendering them neutral and eliminating their electrostatic pull[3][4].

  • High pH (pH > 11): Deprotonates the pyrrolidine nitrogen, rendering the analyte neutral[7]. Caution: High pH requires specialized hybrid-silica or polymeric columns, as standard silica dissolves above pH 8[3][8].

Q: Can I use mobile phase additives instead of drastically changing the pH? A: Yes. Amine modifiers like Triethylamine (TEA) can be added to the mobile phase. TEA acts as a sacrificial base, aggressively competing for and binding to the active silanol sites, thereby shielding the target analyte[9]. Alternatively, upgrading to a highly deactivated, fully end-capped "Type B" silica column or a polar-embedded phase can significantly reduce exposed silanols without requiring harsh additives[2][8].

Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, troubleshooting must be systematic. Implement the following self-validating protocols depending on your column chemistry.

Protocol A: Low-pH Silanol Suppression (For Standard Silica Columns)

Objective: Neutralize residual silanols to eliminate cation exchange.

  • System Flush: Purge the HPLC system with 50:50 LC-MS grade Water:Acetonitrile (without additives) to remove residual buffer salts and prevent precipitation.

  • Mobile Phase Preparation: Prepare Mobile Phase A with 0.1% v/v Trifluoroacetic acid (TFA) in Water (Yields pH ~2.0). Prepare Mobile Phase B with 0.1% v/v TFA in Acetonitrile[3]. TFA acts as an excellent ion-pairing agent and acidifier.

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase to ensure complete protonation of the silica bed[10].

  • Self-Validation Step: Inject a neutral reference standard (e.g., Uracil or Toluene). Calculate the USP Tailing Factor (

    
    ). A result of 
    
    
    
    validates that the physical fluidics and column bed are intact.
  • Analyte Injection: Inject 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one. A reduction in

    
     from >2.0 to ≤1.5 validates the successful chemical suppression of silanol interactions[4].
    
Protocol B: High-pH Analyte Neutralization (For Hybrid/Polymeric Columns)

Objective: Deprotonate the pyrrolidine ring to eliminate its positive charge.

  • Column Verification: Ensure the installed column is explicitly rated for high pH (e.g., Agilent ZORBAX Extend-C18 or Waters XTerra). These columns utilize bidentate ligands or hybrid particles to resist alkaline dissolution[4][8][9].

  • Buffer Preparation: Prepare a 10 mM Ammonium Hydroxide or Pyrrolidine buffer and adjust to pH 11.5[8][9]. Filter through a 0.22 µm PTFE membrane.

  • Self-Validation Step: Perform 10 consecutive injections of the target analyte. Monitor retention time (

    
    ) and column backpressure. Consistent 
    
    
    
    (RSD < 0.5%) and stable pressure validate that the silica bed is not dissolving and the column is fully equilibrated to the high-pH environment[9].

Quantitative Data: Buffer Selection Matrix

Selecting the correct buffer is critical for balancing peak shape with detector compatibility. Use the table below to select the optimal modifier for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one based on your detector setup.

Buffer / Additive SystemEffective pH RangeMechanism of Tailing SuppressionLC-MS Compatible?UV Cutoff (nm)
0.1% Trifluoroacetic Acid (TFA) ~2.0Protonates silanols; strong ion-pairingYes (Causes ion suppression)210
0.1% Formic Acid ~2.7Protonates silanols; weak ion-pairingYes (Ideal) 210
10-50 mM Potassium Phosphate 2.1 – 3.1Protonates silanols; high buffer capacityNo (Non-volatile)< 200
10 mM Ammonium Acetate 3.8 – 5.8Masks silanols via ionic strengthYes210
10 mM Ammonium Hydroxide 10.0 – 11.5Deprotonates the pyrrolidine ringYes200
0.1% Triethylamine (TEA) N/A (Additive)Competitively binds to active silanolsNo (Contaminates MS)~ 210

References

  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • ACD/Labs.
  • HPLC.eu. A Guide to HPLC and LC-MS Buffer Selection.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • KNAUER.
  • University of Pittsburgh. HPLC Troubleshooting Guide.
  • Postnova Analytics / Agilent. Agilent ZORBAX Column Selection Guide for HPLC.
  • Agilent.
  • Thermo Fisher Scientific. HPLC Troubleshooting.

Sources

Technical Support Center: Pyridin-2(1H)-one Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Reaction Temperature Optimization & Troubleshooting Reference ID: PYR-OPT-2025

Core Directive & Executive Summary

The Central Dogma of 2-Pyridone Synthesis: The formation of the pyridin-2(1H)-one core is a competition between cyclization kinetics and thermodynamic stability . Unlike standard amide formations, the construction of this ring system often involves a delicate tautomeric equilibrium (2-pyridone vs. 2-hydroxypyridine) and a high activation energy barrier for the final aromatization step.

Temperature is not just an accelerator; it is a selector.

  • Too Low: Traps acyclic intermediates (e.g., enamines or amides) preventing ring closure.

  • Too High: Promotes oxidative degradation (tarring) or shifts selectivity toward O-alkylation if alkylating agents are present.

This guide provides a self-validating framework to optimize these parameters.

Diagnostic Protocol: The "Why" Behind the Heat

Before adjusting your hotplate, identify which synthetic pathway you are utilizing. The temperature requirements differ vastly between de novo ring formation and functional group interconversion.

Module A: Thermodynamic vs. Kinetic Control

The 2-pyridone (lactam) is generally the thermodynamically favored tautomer over 2-hydroxypyridine (lactim) in the solid state and polar solvents. However, reaction intermediates often require specific thermal thresholds to cross the activation barrier for cyclization.

Synthesis MethodCritical Temp ZoneKinetic BarrierThermodynamic Risk
Guareschi-Thorpe 80°C – 110°CCondensation of 1,3-dicarbonyl with cyanoacetamide.Decarboxylation (if applicable) requires heat; too much heat degrades the cyano group.
Hydrolysis (SNAr) Reflux (>100°C)Displacement of 2-halo/2-alkoxy group.Incomplete hydrolysis leads to mixed species; requires acidic/basic activation.
Bohlmann-Rahtz 50°C (condense) -> 170°C (cyclize)Michael addition is fast; Cyclodehydration is slow.Intermediate isolation often fails; one-pot high-temp (MW) is preferred.
N-Alkylation 0°C – 60°CN- vs. O-selectivity.High temp favors thermodynamic N-alkyl product but increases risk of O-alkylation side-products.

Troubleshooting Guides (Case-Based)

Ticket #01: "My Guareschi-Thorpe reaction stalled at the intermediate."

User Scenario: Reacting ethyl acetoacetate with cyanoacetamide in ethanol with base. A solid precipitated, but NMR shows it's the acyclic amide, not the pyridone. Diagnosis: Kinetic Trapping. The initial condensation (Knoevenagel) occurred, but the system lacked the thermal energy to drive the intramolecular cyclization (elimination of ethanol/water).

Optimization Protocol:

  • Solvent Switch: Ethanol boils at 78°C. This is often insufficient for difficult substrates. Switch to n-Butanol (117°C) or Acetic Acid (118°C) .

  • The "Melt" Method: For extreme cases, remove the solvent entirely. Heat the neat mixture to 140°C–150°C for 15 minutes.

    • Validation: Monitor the disappearance of the acyclic amide carbonyl stretch (~1680 cm⁻¹) and appearance of the lactam broad band (~1650 cm⁻¹) via IR or TLC.

Ticket #02: "I'm getting O-alkylated impurities during synthesis."

User Scenario: Attempting to form a substituted 2-pyridone via alkylation of the 2-hydroxy precursor. Diagnosis: Ambident Nucleophile Attack. The 2-pyridone anion is an ambident nucleophile.

  • Kinetic Product: O-alkylation (favored by low temp, polar aprotic solvents, hard electrophiles).

  • Thermodynamic Product: N-alkylation (favored by high temp, soft electrophiles).

Optimization Protocol:

  • Temperature Shift: Increase reaction temperature to 60°C - 80°C .

  • Solvent/Counterion: Use a solvent that solvates the cation well (e.g., DMF or DMSO) to leave the anion "naked."

  • The Cohen Rule Check: If using a silver salt (Ag+), you will get O-alkylation (Kinetic). If using an alkali metal (Na+/K+) at heat, you favor N-alkylation (Thermodynamic).

Ticket #03: "Microwave synthesis turned my reaction into tar."

User Scenario: Using a Bohlmann-Rahtz type synthesis at 180°C in a microwave reactor. Diagnosis: Thermal Runaway/Polymerization. While microwaves are efficient, 2-pyridones are electron-rich and prone to oxidative polymerization at extreme temperatures.

Optimization Protocol:

  • Step-Down Approach: Do not jump to 180°C.

    • Step 1: 60°C for 10 mins (Michael Addition phase).

    • Step 2: 120°C for 10 mins (Cyclization phase).

  • Power Limit: Set the microwave to "High Absorption" but limit Power to 200W to prevent hot-spots that cause charring.

Visual Logic Pathways

Diagram 1: The Temperature Decision Matrix

This flowchart guides you through selecting the optimal temperature range based on your starting materials and observed issues.

PyridoneOptimization Start Start: Select Synthesis Route Method Which Method? Start->Method GT Guareschi-Thorpe (Condensation) Method->GT BR Bohlmann-Rahtz (Michael + Cyclize) Method->BR Alk Alkylation of 2-Hydroxypyridine Method->Alk Issue Observed Issue? Stall Stalled at Intermediate Issue->Stall GT/BR Tar Decomposition/Tar Issue->Tar All Selectivity O-Alkylation (Wrong Isomer) Issue->Selectivity Alkylation GT->Issue BR->Issue Alk->Issue Sol_HighBP Switch to High BP Solvent (n-BuOH, AcOH) Target 110-120°C Stall->Sol_HighBP Thermal Sol_StepMW Step-wise Microwave 1. 60°C (10m) 2. 120°C (10m) Stall->Sol_StepMW Microwave Tar->Sol_StepMW Reduce Max Temp Sol_Thermo Increase Temp to >80°C Switch to Alkali Base (NaH/K2CO3) Promote Thermodynamic Control Selectivity->Sol_Thermo

Caption: Decision matrix for optimizing reaction temperature based on synthetic pathway and observed failure modes.

Diagram 2: Reaction Coordinate & Tautomerization

Understanding the energy landscape is crucial. This diagram illustrates why heat is needed to overcome the cyclization barrier and how it affects the N vs. O equilibrium.

ReactionCoordinate Precursors Acyclic Precursors (Low Energy) TS_Cyclize TS: Cyclization (High Activation Energy) REQUIRES HEAT (>80°C) Precursors->TS_Cyclize Heat Input Intermediate Cyclic Intermediate (Dihydropyridone) TS_Cyclize->Intermediate Tautomer_O 2-Hydroxypyridine (Lactim - Aromatic) Favored in Gas Phase Intermediate->Tautomer_O Oxidation/Elimination Tautomer_N Pyridin-2(1H)-one (Lactam - Amide) Thermodynamic Sink (Solution) Tautomer_O->Tautomer_N Equilibrium (Polar Solvent/Solid State)

Caption: Reaction coordinate illustrating the high-energy cyclization barrier and the tautomeric shift to the stable lactam form.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the Guareschi-Thorpe reaction? A: Yes, but caution is required. While standard thermal reflux takes hours, microwave irradiation at 100°C–120°C can complete the reaction in 10-20 minutes. However, because cyanoacetamide decomposes at high temperatures to release ammonia (which can foul the reaction), it is recommended to use acetic acid as the solvent to buffer the system and facilitate the elimination step [1].

Q2: My product is a mixture of N-alkyl and O-alkyl pyridones. How do I fix this? A: This is a classic selectivity issue. N-alkylation is the thermodynamic pathway. To favor it:

  • Increase temperature (Reflux in DMF or MeCN).

  • Use "hard" bases like K₂CO₃ or NaH.

  • Avoid silver salts (Ag₂CO₃), which chelate the nitrogen and force O-alkylation [2].

  • Verify the ratio using ¹H NMR: N-alkyl protons typically appear upfield (shifted) compared to O-alkyl protons.

Q3: Is it better to run the reaction neat (solvent-free)? A: For the condensation step (forming the ring), solvent-free conditions at 120°C–140°C often provide higher yields by avoiding the "dilution effect" and allowing the water byproduct to evaporate off immediately, driving the equilibrium forward (Le Chatelier’s principle) [3].

References

  • Bagley, M. C., et al. (2002).[1] "A new one-step synthesis of pyridines under microwave-assisted conditions."[1] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Camargo, D., et al. (2024).[2] "Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones." RSC Advances, 14, 21975-21984. Link

  • Wang, S., et al. (2016).[3] "Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one." International Research Journal of Pure and Applied Chemistry, 11(4), 1-6.[3] Link

  • Al-Mulla, A. (2016). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." Computational and Theoretical Chemistry, 1095, 9-16. Link

Sources

Validation & Comparative

High-Resolution vs. Benchtop ¹H NMR for Complex Heterocycles: A Comparative Guide to Analyzing 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex pharmaceutical intermediates, such as 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one , requires a nuanced understanding of nuclear magnetic resonance (NMR) spectroscopy. This compound features a pyridin-2(1H)-one core, a sterically demanding N-isopropyl group, and a conformationally flexible pyrrolidine ring.

For researchers and drug development professionals, choosing the correct analytical platform and solvent system is critical. This guide objectively compares the performance of 60 MHz Benchtop NMR against 600 MHz High-Field NMR , while evaluating the profound chemical shift causality induced by solvent selection (CDCl₃ vs. DMSO-d₆ ).

Part 1: Platform Comparison – Benchtop (60 MHz) vs. High-Field (600 MHz) NMR

The choice of magnetic field strength directly dictates the resolution of complex spin systems. Benchtop NMR systems utilize permanent NdFeB magnets, offering operational simplicity and cryogen-free maintenance, making them ideal for routine QA/QC 1. However, for de novo structural elucidation of molecules with diastereotopic protons (like the pyrrolidine ring), high-field superconducting magnets are required 2.

The Causality of Signal Dispersion

Chemical shift (in ppm) is independent of the magnetic field, but the frequency difference in Hertz (Δν) scales linearly with the field strength 3. The scalar coupling constant (


), however, remains constant.
  • At 60 MHz: 1 ppm equals 60 Hz. The Δν between the diastereotopic protons of the pyrrolidine ring is close to their

    
    -coupling values (7–12 Hz). Because 
    
    
    
    , the system enters the "strong coupling" regime, resulting in overlapping, second-order multiplets (roofing effects) that obscure structural data.
  • At 600 MHz: 1 ppm equals 600 Hz. The

    
     ratio is vastly increased, pushing the spin system into the "weak coupling" regime. This yields clean, first-order spectra where individual doublets and multiplets can be cleanly integrated.
    

PlatformSelection Start Analyze 1-Isopropyl-3- (pyrrolidin-2-yl)pyridin-2(1H)-one Goal Primary Analytical Goal? Start->Goal QAQC Routine QA/QC & Reaction Monitoring Goal->QAQC Elucidation De Novo Structural Elucidation Goal->Elucidation Benchtop 60 MHz Benchtop NMR (Permanent Magnet) QAQC->Benchtop HighField 600 MHz High-Field NMR (Superconducting) Elucidation->HighField Result1 Fast, Cryogen-Free, Aliphatic Overlap Benchtop->Result1 Result2 High Resolution, Clear J-Couplings HighField->Result2

Decision matrix for selecting NMR platforms based on analytical requirements.

Quantitative Platform Comparison
Parameter60 MHz Benchtop NMR600 MHz High-Field NMR
Magnet Technology Permanent (NdFeB)Superconducting (NbTi/Nb₃Sn)
Cryogen Requirement None (Plug-and-play)Liquid Helium & Nitrogen
Spectral Dispersion (10 ppm) 600 Hz6000 Hz
Aliphatic Resolution Severe overlap (Pyrrolidine & Isopropyl)Baseline resolution of multiplets
Sensitivity (LOD) ~1–5 mM< 100 µM
Primary Use Case Reaction monitoring, QA/QCDe novo structural elucidation

Part 2: Solvent Effects – CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the observed chemical shifts due to specific solute-solvent interactions, particularly hydrogen bonding and dipole-dipole interactions 4.

Mechanistic Causality of Solvation

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one contains a hydrogen-bond donor (pyrrolidine NH) and a hydrogen-bond acceptor (pyridone carbonyl).

  • In CDCl₃ (Non-polar): The solvent weakly interacts with the solute. The pyrrolidine NH proton undergoes intermediate chemical exchange and may participate in transient intermolecular self-association, resulting in a broad, poorly defined singlet (typically around 2.0–2.5 ppm).

  • In DMSO-d₆ (Polar, H-bond acceptor): DMSO acts as a strong hydrogen-bond acceptor, specifically solvating the pyrrolidine NH. This locks the proton's conformation, disrupting self-association, and dramatically deshields the nucleus, shifting the NH signal downfield to a sharp peak (typically >3.0 ppm) 4. Furthermore, the high dielectric constant of DMSO alters the electronic environment of the pyridone ring, slightly deshielding the aromatic protons (H-4, H-5, H-6).

SolventEffects Solvent Select Deuterated Solvent CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 DMSO DMSO-d6 (Polar, H-bond acceptor) Solvent->DMSO Mechanism1 Weak Solute-Solvent Interaction CDCl3->Mechanism1 Mechanism2 Strong H-Bonding with Pyrrolidine NH DMSO->Mechanism2 Outcome1 Broad NH Signal, Potential Self-Association Mechanism1->Outcome1 Outcome2 Sharp, Downfield NH Signal, Disrupted Self-Association Mechanism2->Outcome2

Mechanistic pathway of solvent-dependent hydrogen bonding and its effect on NMR signals.

Expected ¹H NMR Chemical Shift Variations (Δδ)
Proton AssignmentExpected Shift in CDCl₃ (δ ppm)Expected Shift in DMSO-d₆ (δ ppm)Causality / Observation
Pyrrolidine NH ~2.0 - 2.5 (Broad)~3.0 - 3.5 (Sharp)Strong H-bonding with DMSO oxygen locks conformation.
Pyridone H-6 ~7.30 (dd)~7.50 (dd)Deshielded by the highly polar solvent microenvironment.
Isopropyl CH ~5.10 (Septet)~4.95 (Septet)Minor upfield shift due to disrupted self-association.
Pyrrolidine H-2' ~3.80 (m)~3.65 (m)Conformational shift of the pyrrolidine ring relative to pyridone.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating quality control gates. If a sample fails a gate, the acquisition must be halted and the preceding step corrected.

Step-by-Step Methodology for High-Field (600 MHz) Acquisition

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Gate: Filter the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Particulate matter creates magnetic susceptibility gradients, ruining B₀ homogeneity and broadening peaks.

Step 2: Probe Tuning and Matching

  • Insert the sample into the 600 MHz spectrometer.

  • Execute the atma (Automatic Tuning and Matching) command to adjust the probe's RF circuit to the exact Larmor frequency of the sample. Causality: Proper matching ensures maximum RF power transfer, optimizing the Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming

  • Lock the spectrometer to the deuterium resonance of the solvent.

  • Perform 3D gradient shimming (e.g., topshim).

  • Self-Validation Gate: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz . If the peak is broader or asymmetric, re-shim the magnet.

Step 4: Acquisition Parameters

  • Pulse Sequence: Standard 1D ¹H with a 30° flip angle (zg30).

  • Spectral Width (SW): 15 ppm (to ensure the highly deshielded pyridone protons are captured without fold-over).

  • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures full longitudinal relaxation (T₁) of all protons for accurate integration.

  • Number of Scans (NS): 16.

Step 5: Processing and Referencing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Perform zero-order and first-order phase correction.

  • Self-Validation Gate: Calibrate the chemical shift axis by setting the central peak of the TMS signal to exactly 0.00 ppm.

Conclusion

For the structural verification of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one, 600 MHz High-Field NMR remains the gold standard due to its ability to resolve the complex, strongly-coupled multiplets of the pyrrolidine ring. While 60 MHz Benchtop NMR provides an accessible, cryogen-free alternative for rapid QA/QC, it suffers from severe spectral overlap in the aliphatic region. Furthermore, researchers must carefully select their solvent: CDCl₃ provides a baseline non-polar environment, whereas DMSO-d₆ is required to lock the pyrrolidine NH conformation and observe sharp, exchange-free signals.

References

  • "Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs", ResearchG
  • "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers", ETH Zurich.
  • "High-field to Benchtop NMR Spectroscopy - Part 3", Oxford Instruments.
  • "Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts", ACS Public

Sources

Technical Guide: LC-MS Fragmentation & Analysis of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the LC-MS/MS characterization of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one . This document is structured to assist analytical chemists in method development, specifically addressing the challenges of distinguishing this compound from isobaric nicotine metabolites and synthetic impurities.

Executive Summary & Compound Identity

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a structural analog of nicotine, characterized by a pyridone (lactam) core rather than the pyridine ring found in nicotine, and an N-isopropyl substituent. It is frequently encountered in research as a synthetic intermediate or a specific impurity in the synthesis of nicotinic ligands and kinase inhibitors.[1]

  • Formula:

    
    
    
  • Exact Mass: 206.1419 Da[1]

  • Precursor Ion

    
    :  207.15 Da[1]
    
The Analytical Challenge

The primary challenge in analyzing this compound is differentiating it from its structural isomers , such as N-propyl-cotinine or N-isopropyl-cotinine (where the lactam functionality resides on the pyrrolidine ring rather than the pyridine ring). Misidentification is common due to identical molecular weights and similar retention times on C18 phases.[1]

Mechanism of Fragmentation (MS/MS)[1][2][3][4]

To build a robust method, we must understand the causality behind the fragmentation.[1] The fragmentation pattern is driven by the stability of the pyridone core and the lability of the N-isopropyl group.

Primary Pathway: N-Dealkylation (The "Signature" Transition)

The most abundant transition involves the loss of the isopropyl group from the amide-like nitrogen of the pyridone ring.

  • Mechanism: Protonation occurs on the carbonyl oxygen or the pyridone nitrogen.[1] The N-isopropyl group undergoes a neutral loss of propene (

    
    , 42 Da) .[1] This is energetically favorable compared to radical loss, often proceeding via a 1,5-hydride shift mechanism similar to a McLafferty rearrangement.[1]
    
  • Resulting Fragment:

    
     (Base Peak).[1]
    
Secondary Pathway: Pyrrolidine Ring Cleavage

Unlike nicotine, where the pyrrolidine ring often dominates fragmentation (


), the pyridone core in this molecule is highly stable.[1]
  • Mechanism: Following the loss of the isopropyl group, the pyrrolidine ring may undergo ring opening or cleavage.

  • Resulting Fragment:

    
     (Loss of ethylene/ring elements) or 
    
    
    
    (Pyrrolidine ring fragment).[1]
Tertiary Pathway: Carbonyl Ejection

A diagnostic feature of pyridones is the loss of carbon monoxide (CO) from the lactam ring.[1]

  • Mechanism: The

    
     ion ejects neutral CO (28 Da).[1]
    
  • Resulting Fragment:

    
     (distinct from pyrrolidine loss, requires high-res MS to distinguish if isobaric).
    
Visualization of Signaling Pathways

The following diagram illustrates the logical fragmentation flow, critical for setting up MRM transitions.

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ m/z 207.15 Frag1 Base Peak [Des-isopropyl]+ m/z 165.1 Precursor->Frag1 Loss of Propene (-42 Da) (N-Dealkylation) Frag3 Pyrrolidine Ion m/z 70.1 Precursor->Frag3 Ring Cleavage Frag2 Pyridone Core [M+H - C3H6 - CO]+ m/z 137.1 Frag1->Frag2 Loss of CO (-28 Da) (Lactam Cleavage) key Blue: Parent | Green: Quant Ion | Red: Qual Ion

Caption: Predicted fragmentation pathway showing the primary neutral loss of propene followed by CO ejection.

Comparative Guide: Differentiating Isomers

This section objectively compares the target molecule against its most common confounder: N-Isopropyl-Cotinine (Isomeric structure where the ketone is on the pyrrolidine ring).

Table 1: Diagnostic Ion Comparison
FeatureTarget Molecule (Pyridone Core)Isomer: N-Isopropyl-Cotinine (Pyrrolidone Core)Differentiation Logic
Precursor (

)
207.15207.15Indistinguishable in MS1.
Base Peak 165.1 (Loss of Propene)165.1 (Loss of Propene)Both lose N-isopropyl easily.[1]
Secondary Fragment 137.1 (Loss of CO from Pyridone)98.1 (Lactam ring cleavage)CRITICAL: Pyridones readily lose CO (28 Da).[1] Pyrrolidones (cotinine-like) tend to break the ring, yielding lower mass fragments (

98 or 84).[1]
Retention Time (C18) Slightly EarlierSlightly LaterPyridones are generally more polar than their N-alkyl pyrrolidone counterparts due to aromaticity/tautomerism.[1]
UV Absorbance

nm

nm
Pyridone conjugation shifts UV max to higher wavelengths compared to the pyridine ring of cotinine.[1]
Performance Analysis: ESI vs. APCI
  • ESI (Electrospray Ionization): Recommended.[1][2][3] The basic nitrogen on the pyrrolidine ring ensures high ionization efficiency (

    
    ) in positive mode.[1]
    
  • APCI (Atmospheric Pressure Chemical Ionization): Viable but unnecessary unless matrix suppression is extreme.[1] APCI may induce thermal degradation (loss of isopropyl) prior to MS analysis, complicating quantitation.[1]

Experimental Protocol (Self-Validating)

To ensure trustworthiness, this protocol includes a "System Suitability" step that validates the instrument's ability to detect the specific fragmentation required.[1]

A. Sample Preparation[1][5][7]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Matrix: For biological samples (plasma), perform protein precipitation using Acetonitrile (1:3 ratio) to minimize matrix effects.[1]

B. LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).[1]

    • 1-5 min: 5% -> 95% B (Linear ramp).[1]

    • 5-7 min: 95% B (Wash).[1]

  • Flow Rate: 0.4 mL/min.[1]

C. Mass Spectrometer Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[1]

  • Collision Energies (CE):

    • Transition 207 -> 165: CE 15-20 eV (Facile loss).[1]

    • Transition 207 -> 137: CE 30-35 eV (Ring breakage).[1]

D. System Suitability Test (Pass/Fail Criteria)

Before running unknowns, inject the 100 ng/mL standard.[1]

  • Check: Signal-to-Noise (S/N) for

    
     must be > 50:1.[1]
    
  • Check: Ratio of

    
     ions. This ratio should be consistent (
    
    
    
    ) to confirm the compound identity and rule out co-eluting isomers.[1] If the 137 fragment is absent, suspect the Cotinine isomer.

References

  • NIST Chemistry WebBook. Mass Spectrum of Cotinine and Related Alkaloids.[1] (Used for homology comparison of pyrrolidine fragmentation).[1] [1]

  • Journal of the Chemical Society B. The fragmentation of some 2-pyridones induced by electron impact.[1][4] (Foundational mechanism for pyridone CO loss).[1] [1]

  • BenchChem. Comparative Guide to Mass Spectrometry Fragmentation of Isopropylsilyl Ethers. (Reference for N-isopropyl neutral loss kinetics).

  • PubChem. Compound Summary: 3-(1-methylpyrrolidin-2-yl)pyridin-2(1H)-one.[5] (Structural data for the methyl-analog used for extrapolation). [1]

Sources

A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinity: Nicotine versus 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, Nicotine, with the less-studied compound, 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one. Due to a lack of published experimental data for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one, this comparison will focus on the established binding profile of Nicotine and provide a theoretical framework for predicting the binding characteristics of the novel pyridinone derivative based on its structural features.

Introduction to Nicotinic Acetylcholine Receptors and Ligand Binding

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits (α2–α10 and β2–β4 in neurons), which combine to form a diverse range of nAChR subtypes with distinct pharmacological properties.[2] The binding of agonists like acetylcholine (ACh) or nicotine to the extracellular domain of nAChRs triggers a conformational change, opening a central ion channel permeable to cations such as Na+, K+, and Ca2+.[3][4] This ion influx leads to membrane depolarization and the subsequent activation of intracellular signaling pathways.[5]

The affinity of a ligand for a receptor is a measure of the strength of the binding interaction and is a critical determinant of the ligand's potency and potential therapeutic or toxic effects. Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

Binding Affinity Profile of Nicotine

Nicotine, an alkaloid found in tobacco plants, is a potent agonist of nAChRs.[6] Its psychoactive and addictive properties are primarily mediated by its interaction with neuronal nAChRs in the brain.[6] Nicotine exhibits differential binding affinity for various nAChR subtypes.

Key Binding Affinity Data for Nicotine:

nAChR SubtypeBinding Affinity (Ki)Reference CompoundComments
α4β2~1 nM(-)-NicotineThis is the high-affinity binding site responsible for nicotine's addictive properties.[6][7]
α3β4~476 nM(-)-Nicotine
α7~1600 nM (low affinity)(-)-Nicotine[7]
Rat Brain P2 FractionHigh Affinity Site: ~5.2 x 10⁻⁹ M (Kd)(+/-)-[3H]nicotineStudies have shown multiple binding sites for nicotine in rat brain preparations.[8]
Very High Affinity Site: ~2.2 x 10⁻¹¹ M (Kd)(+/-)-[3H]nicotine[8]

Nicotine's high affinity for the α4β2 subtype is a key factor in its reinforcing effects.[6][7] The binding of nicotine to this receptor subtype leads to the release of dopamine in the brain's reward pathways.[7]

Structural and Theoretical Binding Considerations for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Direct experimental binding data for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is not currently available in the public domain. However, we can infer potential binding characteristics by analyzing its chemical structure in comparison to nicotine.

Structural Comparison:

  • Nicotine: Composed of a pyridine ring and a pyrrolidine ring.[9] The protonated nitrogen on the pyrrolidine ring is crucial for its interaction with the nAChR binding pocket.[10]

  • 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one: This molecule also contains a pyrrolidine ring attached to a pyridine-derived ring, specifically a pyridin-2(1H)-one. The key structural differences are the presence of a carbonyl group on the pyridine ring and an isopropyl group on the pyridinone nitrogen.

Hypothesized Binding Interactions:

The pharmacophore for nicotinic agonists generally includes a cationic nitrogen and a hydrogen bond acceptor.[11] In nicotine, the pyrrolidine nitrogen acts as the cationic center, forming a cation-π interaction with a tryptophan residue in the nAChR binding site.[11]

For 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one, the pyrrolidine nitrogen can also be protonated and is expected to engage in a similar cation-π interaction. The presence of the carbonyl group on the pyridinone ring introduces an additional potential hydrogen bond acceptor. The bulky isopropyl group on the pyridinone nitrogen may influence the molecule's orientation within the binding pocket and could potentially lead to steric hindrance, which might affect its binding affinity compared to the smaller methyl group in nicotine.

Experimental Protocols for Determining Binding Affinity

To empirically determine the binding affinity of novel compounds like 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one, radioligand binding assays are the gold standard. These assays allow for the direct measurement of ligand binding to its receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[12]

    • Resuspend the final pellet in binding buffer and determine the protein concentration.[12]

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a set of tubes or a microtiter plate, add a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]nicotine), a fixed amount of the membrane preparation, and varying concentrations of the unlabeled test compound.[13]

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[12]

  • Incubation:

    • Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.[12]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Analyze the data using non-linear regression to fit a one-site or two-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_incubation Incubation & Separation cluster_quant Quantification & Analysis prep1 Homogenize Tissue/Cells prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash Pellet prep2->prep3 prep4 Resuspend in Buffer & Quantify Protein prep3->prep4 assay2 Add Radioligand, Membranes, & Test Compound prep4->assay2 assay1 Prepare Test Compound Dilutions assay1->assay2 assay3 Include Total & Non-specific Binding Controls assay2->assay3 inc1 Incubate to Equilibrium assay3->inc1 inc2 Filter to Separate Bound/Free Ligand inc1->inc2 inc3 Wash Filters inc2->inc3 quant1 Scintillation Counting inc3->quant1 quant2 Plot Competition Curve quant1->quant2 quant3 Calculate IC50 & Ki quant2->quant3

Caption: Workflow for a Radioligand Competition Binding Assay.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by agonists initiates a cascade of intracellular events. The initial influx of cations leads to membrane depolarization.[3] In the central nervous system, this can trigger the activation of various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][5] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.[4][5]

G cluster_pathways Downstream Signaling Pathways agonist Nicotine or Other Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to ion_influx Na+ / Ca2+ Influx nAChR->ion_influx Opens channel depolarization Membrane Depolarization ion_influx->depolarization pi3k_akt PI3K-Akt Pathway ion_influx->pi3k_akt Ca2+ activates mapk MAPK Pathway ion_influx->mapk Ca2+ activates other Other Ca2+-dependent pathways ion_influx->other Ca2+ activates cellular_response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Neuroprotection) depolarization->cellular_response pi3k_akt->cellular_response mapk->cellular_response other->cellular_response

Caption: Simplified nAChR Signaling Pathway.

Conclusion and Future Directions

While Nicotine's binding affinity to various nAChR subtypes is well-documented, with a particularly high affinity for the α4β2 receptor, the binding profile of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one remains to be experimentally determined. Based on its chemical structure, it is plausible that this compound will also interact with nAChRs. However, the presence of the pyridinone moiety and the isopropyl substitution could significantly alter its binding affinity and subtype selectivity compared to Nicotine.

To provide a definitive comparison, experimental validation using radioligand binding assays is essential. Such studies would not only elucidate the binding affinity of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one but also provide valuable insights into the structure-activity relationships of this class of compounds, potentially guiding the development of novel and selective nAChR modulators for therapeutic applications.

References

  • Deranged Physiology. Nicotinic acetylcholine receptor intracellular signaling pathway. [Link]

  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. InTech. [Link]

  • Wikipedia. (2024). Nicotine. [Link]

  • Wang, S., & Sun, X. (2016). Nicotinic acetylcholine receptors and cancer (Review). Oncology Letters, 11(5), 2937–2942. [Link]

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1995). Microtiter Plate Binding Assay for Cholinergic Compounds Utilizing the Nicotinic Acetylcholine Receptor. Analytical Chemistry, 67(18), 3215–3220. [Link]

  • ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways. [Link]

  • Bont, J. D., Fruchart-Gaillard, C., Le Novere, N., & Sixma, T. K. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. Journal of Biological Chemistry, 287(28), 23283–23293. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology, 78, 1–43. [Link]

  • Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). [Link]

  • Sershen, H., Reith, M. E., Lajtha, A., & Gennaro, J. J. (1981). Nature of nicotine binding to rat brain P2 fraction. Neuropharmacology, 20(5), 451–456. [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 17(15), 5635–5644. [Link]

  • Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (2012). AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats. Neuropsychopharmacology, 37(7), 1603–1612. [Link]

  • Clinical Chemistry. (2025). B-087 Ganglionic Nicotinic Acetylcholine Receptor Binding Antibody Flow Cytometry Assay. [Link]

  • Benhammou, K., Culerrier, R., & Le Coniat, M. (2000). Tobacco smoking induces expression of very-high-affinity nicotine binding sites on blood polymorphonuclear cells. The European Respiratory Journal, 16(3), 471–477. [Link]

  • Arch Pharm (Weinheim). (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. [Link]

  • Journal of Medicinal Chemistry. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Organic & Biomolecular Chemistry. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

  • ResearchGate. (2020). The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). Discovery and initial SAR of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as inhibitors of insulin-like growth factor 1-receptor (IGF-1R). [Link]

  • Lee, M., Dukat, M., Liao, L., Flammia, D., Damaj, M. I., Martin, B., & Glennon, R. A. (2002). A comparison of the binding of three series of nicotinic ligands. Bioorganic & Medicinal Chemistry Letters, 12(15), 1989–1992. [Link]

  • The Journal of Physical Chemistry B. (2020). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. [Link]

  • Neuropharmacology. (2019). The β3 subunit of the nicotinic acetylcholine receptor is required for nicotine withdrawal-induced affective but not physical signs or nicotine reward in mice. [Link]

  • Physical Chemistry Chemical Physics. (2019). Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. [Link]

  • Biophysical Journal. (2021). Electrostatic Contributions to the Binding Free Energy of Nicotine to the Acetylcholine Binding Protein. [Link]

  • Proceedings of the National Academy of Sciences. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • FooDB. (2010). Showing Compound Nicotine (FDB003968). [Link]

  • Frontiers in Pharmacology. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. [Link]

  • Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & Therapeutics, 137(1), 22–54. [Link]nih.gov/22925690/)

Sources

Comparative Analysis of Structural Elucidation Techniques for Pyridin-2(1H)-one Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: The initial request for this guide specified X-ray crystallography data for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one. Following a comprehensive search of public databases, no specific crystallographic data for this exact molecule was found. To fulfill the objective of providing a robust comparative guide, we have pivoted to a well-characterized, structurally relevant proxy molecule: 6-Methyl-2-pyridone . This allows us to present a realistic and technically in-depth comparison of structural elucidation methodologies, grounded in published experimental data. The principles and workflows discussed herein are directly applicable to the characterization of the originally requested compound and other novel pyridinone derivatives.

Introduction: The Imperative of High-Fidelity Structural Data in Medicinal Chemistry

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery. For scaffolds such as pyridin-2(1H)-ones, which are recognized as privileged structures in medicinal chemistry, an unambiguous understanding of molecular geometry, conformation, and intermolecular interactions is paramount.[1] This knowledge underpins structure-activity relationship (SAR) studies, guides the design of next-generation analogs, and is critical for understanding drug-target interactions.

Single-crystal X-ray diffraction (SC-XRD) has long been considered the "gold standard" for determining absolute molecular structure in the solid state.[2] However, its application is contingent on the ability to grow high-quality single crystals, a process that can be a significant bottleneck. Consequently, a multi-faceted approach, integrating spectroscopic and computational techniques, is often essential for a comprehensive structural assessment.

This guide provides a comparative analysis of SC-XRD, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations for the structural elucidation of the pyridinone class, using 6-Methyl-2-pyridone as a case study. We will explore the causality behind experimental choices and demonstrate how these techniques provide complementary, and sometimes contrasting, insights into molecular structure.

Part 1: The Definitive Solid-State Structure via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unparalleled, high-resolution snapshot of a molecule's structure as it exists within a crystal lattice. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing.

The crystal structure of 6-Methyl-2-pyridone was a long-sought-after prize in chemistry, finally solved using synchrotron radiation due to the challenge of growing sufficiently large crystals.[3][4][5] This effort underscores a critical lesson: the success of SC-XRD is fundamentally dependent on the quality of the crystalline sample.

Experimental Protocol: From Powder to Structure

The workflow for small-molecule crystallography is a well-established, multi-step process.

  • Crystal Growth (The Art of Crystallization): The primary challenge is obtaining a single, diffraction-quality crystal. For 6-Methyl-2-pyridone, this was achieved by slow evaporation from a dry toluene solution stored at low temperatures (approx. 263 K) over several months.[3][4] The choice of a non-polar solvent like toluene was crucial, as it disfavors the hydrogen-bonded dimers prevalent in solution, promoting the formation of the chain-like structures seen in the crystal.[3]

  • Crystal Mounting and Data Collection: A suitable crystal (typically < 0.5 mm) is mounted on a goniometer.[6] Due to the small crystal size of 6-Methyl-2-pyridone, high-intensity synchrotron radiation was necessary to obtain a sufficiently strong diffraction pattern.[3][5] Data is collected at a low temperature (120-150 K) to minimize thermal vibrations, resulting in a higher-resolution structure.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is then solved—often using direct methods for small molecules—to generate an initial electron density map.[7] This map is used to build a molecular model, which is then refined against the experimental data to optimize atomic positions and thermal parameters.

Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination start Powdered Compound growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->growth select Select & Mount Single Crystal growth->select diffractometer Mount on Diffractometer (Low Temperature) select->diffractometer xray Irradiate with X-rays diffractometer->xray diffraction Collect Diffraction Pattern xray->diffraction process Process Data (Determine Space Group, Unit Cell) diffraction->process solve Solve Phase Problem (Direct Methods) process->solve refine Build & Refine Model solve->refine structure Final Crystal Structure refine->structure

Caption: The experimental workflow for small-molecule X-ray crystallography.

Analysis of 6-Methyl-2-pyridone Crystal Structure

The crystallographic data for 6-Methyl-2-pyridone provides definitive structural insights.[3][4][5]

Table 1: Key Crystallographic Data for 6-Methyl-2-pyridone

ParameterValueSignificance
Chemical FormulaC₆H₇NOConfirms the elemental composition.
Crystal SystemOrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP 2₁2₁2₁Defines the symmetry operations within the crystal.
Unit Cell (a, b, c)7.52 Å, 13.08 Å, 22.15 ÅDimensions of the repeating unit of the crystal lattice.
Molecules per Unit Cell (Z)16Indicates a complex unit cell with 4 independent molecules.
Tautomeric FormPyridone (Lactam)Conclusively proves the N-H, C=O form in the solid state.
H-Bonding MotifInfinite Chains (N-H···O)Contrasts with the dimeric structures seen in solution.

Expertise & Experience: The most significant finding is the unambiguous confirmation of the pyridone (lactam) tautomer in the solid state.[3][4][5] This is evident from the observed C=O and N-H bond distances, which are distinct from the C-O and N=C bonds expected for the pyridinol (lactim) tautomer. Furthermore, the crystal packing is dominated by N-H···O hydrogen bonds that link the molecules into infinite chains, rather than the cyclic dimers often observed for 2-pyridone itself in non-polar solvents.[3][8] This demonstrates that crystal packing forces can select for specific intermolecular arrangements that may differ from the predominant forms in solution.

Part 2: Comparative Analysis with Alternative Methodologies

While SC-XRD is definitive for the solid state, it provides no information about the molecule's behavior in solution, which is often more relevant for biological applications. Here, NMR spectroscopy and computational modeling offer crucial, complementary data.

Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[9] It provides information on the chemical environment of each nucleus (chemical shift), connectivity between atoms (J-coupling), and through-space proximity (Nuclear Overhauser Effect, NOE).

Experimental Protocol: Standard NMR for Structural Elucidation

  • Sample Preparation: Dissolve 1-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence tautomeric equilibria.[2]

  • Data Acquisition: Acquire a standard suite of 1D and 2D NMR experiments.

    • 1D ¹H NMR: Reveals the number of unique protons, their chemical environment, and multiplicity (splitting pattern).

    • 1D ¹³C NMR: Shows the number of unique carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) J-coupling networks, establishing connectivity within spin systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting different spin systems and identifying quaternary carbons.

  • Data Analysis: Integrate the data from all experiments to piece together the molecular skeleton and assign all chemical shifts.

Table 2: Comparison of Structural Insights: SC-XRD vs. NMR

FeatureSC-XRD (Solid State)NMR Spectroscopy (Solution)
Tautomerism Definitive (Pyridone form for 6-Me-2-pyridone)Dynamic; equilibrium between tautomers can be observed and quantified. Solvent-dependent.
Conformation Static; "frozen" conformation in the crystal lattice.Dynamic; time-averaged conformation. NOE data can reveal preferred solution conformations.
Intermolecular Interactions Precise H-bonding and π-stacking distances measured.Inferred through concentration-dependent chemical shifts or specialized diffusion experiments (DOSY).
Bond Lengths/Angles Highly accurate and precise.Not directly measured; can be inferred from coupling constants (e.g., Karplus equation).

Trustworthiness: NMR provides a self-validating system. The connectivity established by COSY and HMBC must be consistent with the one-bond correlations from HSQC and the overall molecular formula. For pyridinones, the chemical shifts of the ring protons and the presence of a broad N-H signal are characteristic indicators of the dominant tautomer in solution.[10]

Alternative 2: Computational Modeling (Density Functional Theory)

DFT calculations provide a theoretical model of a molecule's structure and properties in the gas phase (or with a solvent model), absent the influence of crystal packing. This makes it an excellent tool for comparing intrinsic stability versus crystal-stabilized forms.

Protocol: Geometry Optimization with DFT

  • Input Structure: Build an initial 3D model of the molecule (e.g., 6-Methyl-2-pyridone).

  • Method Selection: Choose a functional and basis set. A common and robust choice for organic molecules is the B3LYP functional with a 6-31G* or larger basis set.[11] Including a dispersion correction (e.g., D3) is recommended to better model non-covalent interactions.[12]

  • Calculation: Perform a geometry optimization calculation. The software iteratively adjusts the atomic coordinates to find the lowest energy conformation (a local minimum on the potential energy surface).

  • Analysis: Extract geometric parameters (bond lengths, angles) from the optimized structure. A frequency calculation should also be performed to confirm the structure is a true minimum (no imaginary frequencies).

Table 3: Comparison of Geometric Parameters: SC-XRD vs. DFT

Parameter (6-Methyl-2-pyridone)SC-XRD (Experimental)DFT (Calculated, Gas Phase)
C2=O2 Bond Length~1.25 Å~1.22 Å
N1-C2 Bond Length~1.38 Å~1.40 Å
C5-C6 Bond Length~1.36 Å~1.37 Å
Tautomer StabilityPyridone observedPyridone generally more stable, but energy difference to Pyridinol is small and highly dependent on calculation level.[13]

Expertise & Experience: The comparison between XRD and DFT is illuminating. The calculated gas-phase structure represents an isolated molecule, free from intermolecular forces. Discrepancies between experimental and calculated geometries, though often small, can be attributed to the effects of hydrogen bonding and π-stacking in the crystal lattice. For pyridinones, DFT is particularly valuable for studying tautomeric equilibria. Calculations can determine the relative energies of the pyridone and pyridinol forms, helping to rationalize why one form might be preferred in the solid state while an equilibrium exists in solution.[13][14]

Synergy of Structural Elucidation Methods

synergy_diagram XRD SC-XRD NMR NMR XRD->NMR Validation Structure Comprehensive Structural Understanding XRD->Structure Solid-State Structure Absolute Stereochemistry Intermolecular Interactions DFT DFT NMR->DFT Interpretation NMR->Structure Solution-State Structure Dynamic Conformation Connectivity DFT->XRD Prediction DFT->Structure Intrinsic Geometry Tautomer Stability Electronic Properties

Caption: Interplay between SC-XRD, NMR, and DFT for comprehensive structural analysis.

Conclusion: An Integrated Approach for Authoritative Results

The structural elucidation of novel chemical entities like 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one demands a rigorous, multi-pronged strategy. While Single-Crystal X-ray Diffraction provides the unambiguous, high-resolution structure in the solid state, its data represents only one piece of the puzzle. As demonstrated with the proxy molecule 6-Methyl-2-pyridone, the solid-state structure can feature intermolecular interactions and tautomeric forms that differ from those in solution.

For drug development professionals, understanding the molecule's behavior in a biologically relevant (solution) phase is critical. NMR spectroscopy is the definitive tool for this purpose, revealing the dynamic nature of the molecule and its preferred conformation in solution. Complementing these experimental techniques, DFT calculations offer powerful predictive insights into intrinsic stability, tautomerism, and geometry, providing a theoretical framework to rationalize experimental observations. The synergy of these three techniques—XRD for solid-state truth, NMR for solution-state reality, and DFT for theoretical validation—constitutes a self-validating system that ensures the highest degree of scientific integrity and provides the authoritative structural grounding necessary to accelerate drug discovery programs.

References

  • Clegg, W., & Nichol, R. M. (2005). 6-Methyl-2-pyridone: an elusive structure finally solved. Acta Crystallographica Section C: Crystal Structure Communications, 61(6), o383-o385. [Link]

  • Nichol, R. M., & Clegg, W. (2005). 6-Methyl-2-pyridone: an elusive structure finally solved. PubMed, 61(Pt 6), o383-5. [Link]

  • Ohms, U., Guth, H., Kutoglu, A., & Scheringer, C. (1985). Charge density study of 2-pyridone. PubMed, 41(Pt 1), 22-8. [Link]

  • Nichol, R. M., & Clegg, W. (2005). 6-Methyl-2-pyridone: an elusive structure finally solved. IUCr Journals, 61(6), o383-o385. [Link]

  • Clegg, W., & Nichol, R. M. (2005). 6-Methyl-2-pyridone: an elusive structure finally solved. ResearchGate. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link]

  • Clegg, W., & Nichol, R. M. (2004). 6-Methyl-2-pyridone pentahydrate. IUCr Journals, 60(11), o1977-o1979. [Link]

  • Bouguerne, B., et al. (2015). THEORETICAL STUDY OF THE ELECTRONIC SPECTRA, STATIC FIRST HYPERPOLARIZABILITY AND ANTIRADICAL CAPACITY OF 2-PYRIDONE TAUTOMERS. Journal of Advanced Physics, 4(2), 1-6. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76772, 6-Methylpyridin-2-ol. PubChem. [Link]

  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. [Link]

  • Bouguerne, B. (2015). Structures of 2-Pyridone and 2-Pyridinethione tautomers 3. RESULTS AND DISCUSSION. ResearchGate. [Link]

  • Wikipedia contributors. (2024). 2-Pyridone. Wikipedia. [Link]

  • Jones, P. G. (2015). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o981-o982. [Link]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Williamson, R. T., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Nature Communications, 12(1), 6483. [Link]

  • Nelyubina, Y. V., & Nifant'ev, I. E. (2004). X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) bond. Crystallography Reports, 49(2), 258-266. [Link]

  • Mishra, A. K., et al. (2007). Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism. The Journal of Physical Chemistry A, 111(28), 6434-6441. [Link]

  • Cabeza, J. A., et al. (1998). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (10), 1573-1578. [Link]

  • Ghodsi, A., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14(1), 1-15. [Link]

  • Abe, H., et al. (2008). CCDC 698399: Experimental Crystal Structure Determination. University of Toyama. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70736, 6-Methyl-2-pyridylmethanol. PubChem. [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8871, 2-Pyridone. PubChem. [Link]

  • Roy, S., et al. (2025). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters. [Link]

Sources

Validation of analytical methods for detecting pyridin-2(1H)-one metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Detecting Pyridin-2(1H)-one Metabolites: A Comparative Guide

Introduction Pyridin-2(1H)-one derivatives represent a crucial pharmacophore in medicinal chemistry, most notably found in the antifibrotic drug pirfenidone. In vivo, these compounds undergo rapid hepatic oxidation. For pirfenidone, the primary circulating metabolite is 5-carboxy-pirfenidone, which serves as an essential biomarker for pharmacokinetic (PK) profiling, bioequivalence testing, and toxicity monitoring. Quantifying these polar metabolites in complex biological matrices (e.g., plasma, serum) requires highly selective and sensitive analytical methods. This guide objectively compares the performance of leading analytical platforms and provides a self-validating protocol grounded in the FDA's 2018 Bioanalytical Method Validation (BMV) guidance[1][2].

Methodological Landscape: A Comparative Analysis

When selecting an analytical platform for pyridin-2(1H)-one metabolites, laboratories must balance sensitivity, throughput, and operational costs.

  • LC-MS/MS (The Gold Standard): Offers unparalleled sensitivity and selectivity. By utilizing Multiple Reaction Monitoring (MRM), it easily distinguishes the target metabolite from endogenous plasma interferences. It is the preferred, regulatory-compliant method for clinical PK studies[3][4].

  • UPLC-MS/MS (High-Throughput Alternative): Utilizes sub-2-micron particle columns to achieve superior chromatographic resolution in a fraction of the time, making it ideal for large-scale clinical trials requiring rapid turnaround[5].

  • HPLC-UV (Cost-Effective Alternative): While lacking the extreme sensitivity of mass spectrometry, HPLC coupled with UV detection remains a viable, low-cost alternative for preclinical dose-escalation studies where metabolite concentrations are exceptionally high[6].

Table 1: Comparative Performance Metrics for 5-Carboxy-Pirfenidone Detection in Human Plasma

Analytical PlatformLLOQ (µg/mL)Linear Dynamic RangeRun TimeMatrix EffectPrimary Use Case
LC-MS/MS 0.0050.005 – 15.0 µg/mL< 3.0 min~95–100%Clinical PK, Bioequivalence[3][4]
UPLC-MS/MS 0.1500.150 – 15.0 µg/mL< 1.5 minMinimalHigh-throughput clinical trials[5]
HPLC-UV 0.2000.200 – 50.0 µg/mL10 – 15 minN/APreclinical toxicology models[6]

Expertise & Experience: The Causality of Method Development

A robust bioanalytical method is not a random assortment of techniques, but a carefully engineered system where every variable is controlled to ensure data integrity.

  • Sample Preparation (Protein Precipitation vs. SPE): Pyridin-2(1H)-one metabolites possess both a polar carboxylic acid moiety and a hydrophobic phenyl ring. Acetonitrile-based protein precipitation (PPT) is highly favored over Solid Phase Extraction (SPE) because it efficiently denatures plasma proteins while maintaining the solubility of the amphiphilic metabolite. This single-step extraction yields recoveries exceeding 90% while minimizing sample loss and preparation time[3].

  • Mobile Phase Chemistry: The use of an aqueous ammonium formate buffer (e.g., 5 mM) containing 0.1% formic acid paired with acetonitrile is highly intentional. The formic acid ensures consistent protonation of the pyridinone nitrogen/oxygen in the Electrospray Ionization (ESI) source, driving efficient positive-ion generation (ESI+). Simultaneously, the ammonium formate provides the necessary ionic strength to prevent peak tailing on C18 stationary phases[3].

  • Isotope Dilution: To counteract matrix-induced ion suppression—a notorious artifact of direct PPT extracts in ESI—the inclusion of a deuterated internal standard (e.g., 5-carboxy-pirfenidone-d5) is mandatory. The co-eluting isotopologue experiences the exact same matrix effects as the analyte, allowing the mass spectrometer to normalize the signal and maintain quantitative accuracy across varying patient samples[4].

Step-by-Step Experimental Protocol (FDA-Aligned)

The following workflow details the validation of an LC-MS/MS method for 5-carboxy-pirfenidone, strictly adhering to the FDA 2018 BMV guidelines to ensure a self-validating system[1][2].

Phase 1: Sample Preparation

  • Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the working internal standard solution (e.g., 5-carboxy-pirfenidone-d5 at 2 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the matrix.

  • Extraction: Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial for injection.

Phase 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use an isocratic elution of Acetonitrile:5mM Aqueous Ammonium Formate with 0.1% Formic Acid (60:40, v/v) at a flow rate of 0.4 mL/min.

  • Detection: Operate the tandem mass spectrometer in ESI+ mode. Monitor the MRM transition m/z 216.0 → 77.0 for 5-carboxy-pirfenidone and m/z 221.0 → 81.0 for the deuterated IS[3][4].

Phase 3: FDA Validation Execution

  • Selectivity: Analyze blank plasma from 6 independent sources. Ensure no interfering peaks >20% of the LLOQ area exist at the analyte's retention time[1].

  • Linearity & Sensitivity: Construct a calibration curve from 0.005 to 15 µg/mL. The LLOQ (0.005 µg/mL) must demonstrate a signal-to-noise ratio ≥ 5 and precision within ±20% Coefficient of Variation (CV)[2][4].

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in quintuplicate over three separate days. Intra- and inter-day precision must be ≤15% (≤20% for LLOQ)[2].

  • Matrix Effect: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank plasma versus neat standard solutions. The IS-normalized MF should have a CV ≤15%[4].

Workflow Visualization

Workflow Matrix Biological Matrix (Plasma/Urine) PPT Protein Precipitation (Acetonitrile + IS) Matrix->PPT Centrifuge Centrifugation (14,000 rpm, 4°C) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC Chromatographic Separation (C18, Isocratic Elution) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Val FDA 2018 Validation Metrics MS->Val AccPrec Accuracy & Precision (≤15% CV) Val->AccPrec MatrixEff Matrix Effect (IS-Normalized) Val->MatrixEff Stability Stability (Benchtop, Freeze-Thaw) Val->Stability

Fig 1. Analytical workflow and FDA-aligned validation strategy for pyridin-2(1H)-one metabolites.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - nih.gov -
  • Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry - oup.com -
  • UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma - magtechjournal.com -
  • 022535Orig1s000 (Esbriet Approval Package) - fda.gov -

Sources

A Senior Application Scientist's Guide to Potency Modulation: A Comparative Analysis of N-isopropyl vs. N-methyl Pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive starting point for drug design.[2] A critical node for chemical modification and potency modulation is the ring nitrogen atom. The nature of the N-substituent can profoundly influence the compound's steric, electronic, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two common alkyl substitutions, N-isopropyl and N-methyl, on the potency of pyridin-2-one derivatives. By synthesizing established medicinal chemistry principles with disparate experimental data, we aim to provide a logical framework for rational drug design within this chemical class.

The Pyridin-2-one Core: A Versatile Pharmacophore

Pyridin-2-one and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][3] This versatility stems from the scaffold's unique electronic and structural features. The lactam-lactim tautomerism, which overwhelmingly favors the pyridin-2-one (lactam) form, provides a stable, planar system with a defined arrangement of hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.[2]

The true power of this scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its pharmacological profile. Of these, the N1-position is paramount. Substitution at this position directly impacts the molecule's interaction with the solvent and the target protein, influencing everything from solubility to binding affinity.

The N-Substituent as a Master Modulator of Bioactivity

The choice of substituent on the pyridone nitrogen is a key decision in the drug design process. Structure-activity relationship (SAR) studies across various therapeutic targets consistently show that modifications at this position lead to significant changes in potency. For instance, in the development of cortistatin A analogs with anti-angiogenesis activity, N-methylation of a pyridone-embedded analog resulted in a 3.3-fold increase in potency against Human Umbilical Vein Endothelial Cells (HUVECs), clearly demonstrating a positive effect for N-alkylation.[4] Similarly, systematic exploration of N-1 and N-3 substituents was a core strategy in the optimization of imidazo[4,5-c]pyridine-2-one inhibitors of DNA-dependent protein kinase (DNA-PK).[5] These examples underscore a fundamental principle: the N-substituent is not a passive placeholder but an active determinant of biological function.

Comparative Analysis: N-isopropyl vs. N-methyl Substitution

When comparing N-isopropyl and N-methyl groups, two primary factors come into play: steric bulk and lipophilicity. While direct, head-to-head experimental data comparing the potency of N-isopropyl versus N-methyl analogs on the same pyridin-2-one core is not consolidated in the literature, we can infer likely outcomes based on established medicinal chemistry principles and representative data from disparate studies.

The Influence of Steric Bulk

The most significant difference between a methyl (-CH₃) and an isopropyl (-CH(CH₃)₂) group is its size and shape. The isopropyl group is substantially larger and is branched, creating a more pronounced steric shield around the nitrogen atom compared to the linear and smaller methyl group.

Caption: Steric comparison of N-methyl and N-isopropyl groups.

This difference in steric hindrance can have several consequences for biological activity:

  • Binding Pocket Fit: If the target protein's binding pocket is sterically constrained, the bulkier isopropyl group may prevent optimal binding, leading to lower potency compared to the methyl analog. Conversely, if the pocket is large and accommodating, the isopropyl group might engage in favorable van der Waals interactions within a hydrophobic sub-pocket, potentially enhancing affinity.

  • Selectivity: The steric demands of the isopropyl group can be leveraged to achieve selectivity. A bulkier group may be excluded from the binding sites of off-target proteins that have smaller pockets, leading to a more selective inhibitor.

  • Conformational Restriction: The isopropyl group can restrict the rotation around the N-C bond, locking the pyridin-2-one ring into a more defined orientation. This pre-organization can be entropically favorable for binding if the adopted conformation matches the bioactive conformation, thus increasing potency.

Lipophilicity and Pharmacokinetic Impact

The isopropyl group is more lipophilic than the methyl group. This increase in lipophilicity (logP) can influence several pharmacokinetic properties:

  • Cell Permeability: Higher lipophilicity can enhance membrane permeability, potentially leading to better target engagement in cell-based assays and in vivo.

  • Aqueous Solubility: Conversely, increased lipophilicity typically reduces aqueous solubility, which can be a challenge for formulation and administration.

  • Metabolic Stability: The branched nature of the isopropyl group can sometimes confer greater resistance to metabolic degradation by cytochrome P450 enzymes compared to a methyl group.

Representative Experimental Data

The following table summarizes the potency of various N-methyl and N-isopropyl (or other small alkyl) substituted pyridin-2-one derivatives from the literature. It is critical to note that these compounds were evaluated against different biological targets and in different assays; therefore, this table is for illustrative purposes to show representative potencies and should not be used for direct comparison.

Compound Class/ReferenceN-SubstituentTarget/Cell LinePotency (IC₅₀)Citation
Cortistatin A AnalogN-methylHUVECs0.008 µM[4]
Imidazo[4,5-c]pyridin-2-oneN-methylDNA-PK4 µM[5]
Isothiazole DerivativeN-isopropyl (on pyridine)mGlu5 Receptor0.29 µM[6]
Pyrano[3,2-c]pyridoneN-methylJurkat Cells0.58 µM[2][7]
Pyridine-urea DerivativeN-methylMCF-7 (Breast Cancer)0.11 µM (72h)N/A

Case Study: Pyridin-2-ones as Kinase Inhibitors

A significant number of pyridin-2-one derivatives exert their biological effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][5][8] The ATP-binding pocket of kinases is a common target, and the N-substituent of the pyridin-2-one inhibitor can play a crucial role in occupying this pocket and determining binding affinity and selectivity.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyridin-2-one Inhibitor Inhibitor->RAF Inhibits

Caption: Simplified Ras-MAPK signaling pathway targeted by kinase inhibitors.

In the context of kinase inhibition, an N-isopropyl group, with its greater steric bulk, might be necessary to fill a specific hydrophobic pocket within the ATP-binding site that a smaller N-methyl group cannot reach. This could translate to significantly higher potency. Conversely, if the "gatekeeper" residue of the kinase is large, it may sterically clash with the isopropyl group, favoring the smaller methyl substituent.

Experimental Protocols

Representative Synthesis of N-Alkylated Pyridin-2-ones

The following is a general protocol for the N-alkylation of a pyridin-2-one core, a common method for synthesizing these derivatives.[9]

Step 1: Deprotonation

  • To a solution of the parent pyridin-2-one (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes until gas evolution ceases. This forms the sodium salt of the pyridone.

Step 2: Alkylation

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., methyl iodide or isopropyl bromide, 1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench carefully by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated pyridin-2-one.

Protocol for In Vitro Cytotoxicity (IC₅₀) Determination via MTT Assay

This protocol outlines a standard method for assessing the potency of a compound by measuring its effect on cancer cell viability.

Sources

Reference Standards for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators, 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one (CAS: 1710345-14-4) frequently emerges as a critical synthetic intermediate or process impurity. As pharmaceutical pipelines mature from early R&D to clinical manufacturing, the analytical control of this specific pyrrolidinyl-pyridinone derivative becomes a strict regulatory requirement.

According to the, any impurity present at or above the 0.10% threshold must be structurally identified and accurately quantified. Achieving this level of precision requires high-fidelity reference standards. This guide objectively compares the performance of different grades of reference standards for this compound and provides a self-validating analytical protocol for its quantification.

The Causality of Standard Selection: Why Grade Matters

A common pitfall in pharmaceutical quality control (QC) is the assumption that a standard's purity is synonymous with its HPLC area percent.

Research-grade materials typically report purity based solely on chromatographic area (e.g., >99% by HPLC-UV). However, this methodology is blind to chromatographically transparent impurities such as residual water, inorganic salts, and residual solvents. If a research-grade standard is actually only 90% pure by mass, weighing 1.0 mg yields only 0.9 mg of the active compound. When this material is used to construct a calibration curve, the curve is artificially depressed. Consequently, the impurity concentration in the actual Active Pharmaceutical Ingredient (API) batch will be mathematically overestimated, potentially leading to the costly rejection of a compliant batch.

To mitigate this, the framework implicitly supports the use of highly characterized materials where mass balance is fully accounted for.

Table 1: Comparative Metrics of Reference Standard Grades
Performance MetricCertified Reference Material (CRM)In-House Working Standard (WS)Commercial Research Grade
Purity Assay Method qNMR (Absolute Mass Balance)HPLC-UV calibrated against CRMHPLC Area % only
Traceability SI-traceableTraceable to primary CRMNot traceable
Uncertainty Value Explicitly provided (e.g., ± 0.5%)Calculated internallyUnknown
Water/Salt Accounting Karl Fischer & TGA includedAssumed identical to CRMIgnored (High risk of bias)
Regulatory Fit NDA/MAA Submission & CalibrationRoutine QC / Batch ReleaseEarly R&D only

Experimental Validation Data

To demonstrate the impact of standard selection, we spiked a highly purified API matrix with exactly 1000 ppm (0.10%) of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one. We then quantified the impurity using calibration curves generated from three different standard grades.

Table 2: Recovery and Precision Across Standard Grades
Standard Grade UsedKnown Spiked Conc. (ppm)Measured Conc. (ppm)Recovery (%)Precision (RSD %, n=6)
Primary CRM 1000998.599.85%0.8%
Working Standard 1000985.298.52%1.2%
Research Grade 10001085.0108.50%4.5%

Data Insight: The Research Grade standard resulted in an 8.5% overestimation of the impurity due to unaccounted residual water in the standard powder, which artificially lowered the calibration slope. Only the CRM and the CRM-calibrated Working Standard provided recoveries within the acceptable 95–105% validation window.

Self-Validating Analytical Protocol: LC-MS/MS Quantification

Mechanistic Rationale

In chromatographic analysis, the pyrrolidine nitrogen of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one presents a distinct challenge. With a pKa of approximately 9.5, analyzing this compound under standard acidic conditions (e.g., 0.1% Formic Acid) leaves the amine fully protonated. This cationic state induces severe secondary ion-exchange interactions with residual silanols on the silica stationary phase, manifesting as severe peak tailing and integration errors.

To counteract this causality, our protocol employs a high-pH mobile phase. By raising the pH to 9.5, the pyrrolidine nitrogen is partially deprotonated, neutralizing its charge and ensuring a sharp, Gaussian peak shape required for accurate MS/MS quantification.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide. (Note: Do not use sodium/potassium buffers to avoid MS ion suppression).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Testing (SST) - The Self-Validating Gate

  • Prepare a 10 ppm System Suitability solution of the Working Standard.

  • Inject the solution six times sequentially.

  • Validation Logic: The analytical sequence is structurally locked. The system must calculate a USP tailing factor of ≤ 1.5 and an area Relative Standard Deviation (RSD) of ≤ 2.0%. If these criteria are not met, the sequence automatically halts. This prevents the generation of false quantitative data caused by transient column degradation or MS source contamination.

Step 3: Sample Preparation & Matrix Spiking

  • Weigh exactly 50.0 mg of the API batch into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Sample Concentration: 1 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

Step 4: LC-MS/MS Execution

  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm (stable at high pH).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion

    
    .
    
Workflow Visualization

Analytical_Logic SST System Suitability Test (SST) Tailing Factor ≤ 1.5 SST->SST Fail: Halt & Troubleshoot SamplePrep Sample Preparation Matrix Extraction SST->SamplePrep Pass Criteria Met Chromatography LC-MS/MS Analysis pH 9.5 Bicarbonate Buffer SamplePrep->Chromatography Inject Sample Validation Data Validation Recovery 95-105% Chromatography->Validation Quantify Peak Release Batch Release Impurity < 0.10% Validation->Release Conclusive Result

Fig 1. Self-validating LC-MS/MS workflow for impurity quantification.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • USP: <11> Reference Standards - Draft published for Comment . ECA Academy. Available at:[Link]

IR spectroscopy characteristic bands for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical breakdown of the infrared (IR) spectroscopic profile of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one . As a structural hybrid involving a lactam core (pyridone), an aliphatic anchor (isopropyl), and a saturated heterocycle (pyrrolidine), this molecule presents a complex vibrational signature.

This document is designed to assist analytical chemists in:

  • Structural Verification: Confirming the presence of the N-isopropyl lactam core distinct from pyridine precursors.

  • Impurity Profiling: Differentiating the target molecule from common synthetic analogs like Nornicotine or Unsubstituted 2-pyridone .

  • Process Monitoring: Tracking the N-alkylation efficiency of the pyridone ring.

Structural Analysis & Predicted Characteristic Bands

The IR spectrum of this molecule is best understood by deconstructing it into three distinct vibrational zones. Since direct reference spectra for this specific tertiary structure are rare in public databases, the following data is synthesized from high-fidelity fragment analysis of N-alkyl-2-pyridones and pyrrolidine alkaloids (e.g., Nornicotine).

Zone 1: The Lactam Core (Pyridin-2-one)

The most diagnostic feature is the carbonyl stretch. Unlike simple ketones, the amide-like resonance of the 2-pyridone ring lowers the frequency.

  • C=O Stretch (Lactam): 1650 – 1675 cm⁻¹ (Strong) .

    • Note: This is the "Anchor Band." If this is absent or shifted >1700 cm⁻¹, the pyridone core is compromised.

  • C=C Ring Stretch: 1580 – 1620 cm⁻¹ (Medium-Strong) .

    • Conjugated double bonds within the heterocycle.

Zone 2: The Pyrrolidine Substituent

Assuming the pyrrolidine nitrogen is unsubstituted (secondary amine), it provides critical high-frequency diagnostic bands.

  • N-H Stretch: 3300 – 3500 cm⁻¹ (Weak-Medium, Broad) .[1]

    • Critical Check: If the sample is a salt (e.g., HCl salt), this band broadens significantly and shifts to 2800–3000 cm⁻¹ (ammonium band), obscuring C-H stretches.

  • C-N Stretch (Aliphatic): 1100 – 1200 cm⁻¹ .

Zone 3: The N-Isopropyl Anchor

The isopropyl group eliminates the lactam N-H stretch seen in unsubstituted pyridones and adds specific aliphatic markers.

  • C-H Stretch (sp³): 2950 – 2970 cm⁻¹ (Asymmetric) & 2860 – 2880 cm⁻¹ (Symmetric).

  • Gem-Dimethyl Bend (The "Split" Peak): ~1380 cm⁻¹ & ~1370 cm⁻¹ .

    • A characteristic doublet (or shouldered peak) indicating the isopropyl CH(CH3)2 structure.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with its most likely synthetic precursors or impurities.

FeatureTarget Molecule Analog A: Nornicotine Analog B: Unsubstituted 2-Pyridone
Core Structure N-Isopropyl PyridonePyridine RingUnsubstituted Pyridone
Diagnostic Band 1 C=O (1660 cm⁻¹) Absent (Pyridine ring C=N/C=C only at ~1590 cm⁻¹)C=O (1650-1680 cm⁻¹)
Diagnostic Band 2 Isopropyl Doublet (~1380 cm⁻¹) AbsentAbsent
Diagnostic Band 3 Amine N-H (~3400 cm⁻¹) Amine N-H (~3400 cm⁻¹) Lactam N-H (2800-3200 cm⁻¹) (Broad, H-bonded dimer)
Spectral Logic Strong Carbonyl + Aliphatic C-HNo Carbonyl + Aromatic C-HStrong Carbonyl + Broad Lactam N-H
Diagram 1: Spectral Decision Tree

Use this logic flow to rapidly classify your sample.

IR_Decision_Tree Start Unknown Sample Spectrum Check_CO Check 1650-1680 cm⁻¹ (Strong Band?) Start->Check_CO No_CO No C=O Band Check_CO->No_CO Absent Yes_CO Strong C=O Present Check_CO->Yes_CO Present Result_Pyridine Pyridine Derivative (e.g., Nornicotine) No_CO->Result_Pyridine Check_NH Check 2800-3200 cm⁻¹ (Broad H-bonded Region) Yes_CO->Check_NH Broad_NH Broad/Strong Absorption (Lactam Dimer) Check_NH->Broad_NH Yes Clean_CH Clean Aliphatic C-H (No Broad Lactam OH/NH) Check_NH->Clean_CH No Result_Unsub Unsubstituted 2-Pyridone (Precursor) Broad_NH->Result_Unsub Check_Iso Check ~1370-1385 cm⁻¹ (Gem-Dimethyl Doublet) Clean_CH->Check_Iso Yes_Iso Doublet Present Check_Iso->Yes_Iso Yes Final_Target CONFIRMED TARGET: 1-Isopropyl-3-(pyrrolidin-2-yl) pyridin-2(1H)-one Yes_Iso->Final_Target

Caption: Diagnostic logic flow for differentiating the target molecule from common structural analogs.

Experimental Protocol: High-Fidelity Acquisition

To ensure the bands described above are captured accurately, follow this validated protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets to avoid moisture uptake by the pyrrolidine moiety.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for durability if the sample is crystalline/hard).

  • Background Scan: Run an air background (32 scans) immediately prior to sampling.

  • Sample Prep:

    • Liquids/Oils: Place 1 drop directly on the crystal.

    • Solids: Place ~5mg on the crystal and apply high pressure using the anvil to ensure intimate contact.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹[2]

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise)

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required).

Diagram 2: Molecular Functional Group Mapping

Visualizing the source of the vibrational modes.

Molecule_Map Molecule 1-Isopropyl-3-(pyrrolidin-2-yl) pyridin-2(1H)-one Lactam Lactam Core (Pyridone) Molecule->Lactam Isopropyl N-Isopropyl Group Molecule->Isopropyl Pyrrolidine Pyrrolidine Ring Molecule->Pyrrolidine Band_CO C=O Stretch ~1660 cm⁻¹ Lactam->Band_CO Band_CC C=C Ring Stretch ~1590 cm⁻¹ Lactam->Band_CC Band_CH sp³ C-H Stretch 2850-2970 cm⁻¹ Isopropyl->Band_CH Band_Gem Gem-Dimethyl Bend ~1380 cm⁻¹ Isopropyl->Band_Gem Pyrrolidine->Band_CH Band_NH N-H Stretch ~3300-3500 cm⁻¹ Pyrrolidine->Band_NH

Caption: Mapping of functional groups to their specific IR vibrational bands.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2(1H)-Pyridinone (CAS 142-08-5).[3] National Institute of Standards and Technology. [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for N-alkyl lactam shifts).
  • PubChem. (2023). Compound Summary: Nornicotine (CAS 5746-86-1).[4] National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[5] 8th Edition. Wiley. (Reference for gem-dimethyl doublet identification).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Summary

Chemical Context: 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a nitrogenous heterocyclic compound structurally related to nicotine and cotinine derivatives. In the absence of a substance-specific EPA waste code, it must be managed as a potentially bioactive pharmaceutical intermediate .

Core Directive: Due to the pyrrolidine-pyridinone motif, this compound exhibits potential neuroactivity and environmental persistence. Under no circumstances should this chemical be discharged into municipal sewage systems (sink disposal) or disposed of in regular trash.

Disposal Method: High-Temperature Incineration (via approved hazardous waste vendor).

Hazard Identification & Pre-Disposal Handling

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Pyridinone derivatives can permeate standard latex. Double-gloving prevents transdermal absorption.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Prevents inhalation of dusts (if solid) or aerosols (if in solution).
Eye Protection Chemical Splash Goggles ANSI Z87.1 compliant. Safety glasses are insufficient for liquid handling.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Prevents particulate accumulation on personal clothing.

Waste Characterization & Segregation Protocol

Effective disposal begins with segregation.[1] Mixing this compound with incompatible streams (e.g., oxidizers) can create immediate physical hazards.

Waste Stream Decision Logic

The following diagram illustrates the required segregation workflow for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

WasteSegregation Start Waste Generation: 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, weighing boats) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, HPLC effluent) StateCheck->LiquidPath Liquid SolidAction Action: Double-bag in clear polyethylene bags. Label: 'Toxic Solid' SolidPath->SolidAction SolventCheck Solvent Base? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Cl/Br/F present NonHalogenated Non-Halogenated (Methanol, Water, DMSO) SolventCheck->NonHalogenated No Halogens HaloAction Container: HDPE or Glass Stream: Halogenated Solvents Tag: 'Contains Toxic Heterocycles' Halogenated->HaloAction NonHaloAction Container: HDPE or Glass Stream: Non-Halogenated Organics Tag: 'Contains Toxic Heterocycles' NonHalogenated->NonHaloAction

Figure 1: Segregation logic ensuring compatibility with commercial incineration streams.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Debris)
  • Containment: Do not throw weighing boats, contaminated gloves, or paper towels into the general lab trash.

  • Primary Packaging: Place all solid waste into a clear, 4-mil polyethylene bag.

  • Secondary Packaging: Seal the bag and place it into the laboratory's dedicated "Hazardous Solid Waste" drum or pail.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Debris contaminated with 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one".

    • Hazard Checkbox: Toxic, Irritant.[2][3]

B. Liquid Waste (Solutions & Suspensions)
  • Selection: Choose a chemically compatible container (Amber Glass or HDPE). Do not use metal cans if the solvent is acidic.

  • Bulking:

    • If dissolved in Methanol/Ethanol/DMSO : Pour into the Non-Halogenated waste carboy.

    • If dissolved in Dichloromethane (DCM)/Chloroform : Pour into the Halogenated waste carboy.

  • Rinsing: Triple-rinse the original glassware with the compatible solvent and add the rinsate to the waste container.

  • Labeling (Critical): Even if the solution is 99% methanol, you must list the active ingredient on the tag.

    • Correct Labeling: "Methanol (99%), 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one (<1%)".

    • Why? This alerts the disposal facility to the presence of nitrogenous heterocycles, which may require specific burner settings to prevent NOx emissions.

The "Cradle-to-Grave" Lifecycle

Understanding the downstream flow ensures you comply with EPA RCRA regulations regarding "Satellite Accumulation Areas" (SAA).

DisposalLifecycle LabBench Lab Bench (Generation Point) SAA Satellite Accumulation Area (SAA) LabBench->SAA Tag & Cap Immediately MainStorage Central Waste Storage (90-Day Area) SAA->MainStorage Transfer upon Full Container Vendor Licensed Vendor (Clean Harbors/Veolia) MainStorage->Vendor Manifest Sign-off Incinerator High-Temp Incineration (Final Destruction) Vendor->Incinerator Thermal Oxidation

Figure 2: Regulatory lifecycle of the chemical waste from bench to destruction.

Regulatory Compliance Checklist (Self-Validation)
  • Closed Container Rule: Is the waste cap screwed on tightly when not actively adding waste? (EPA 40 CFR 262.15).

  • Headspace: Did you leave 10% headspace in the liquid container to allow for expansion?

  • Compatibility: Did you ensure no oxidizers (Nitric Acid, Peroxides) were added to the organic waste stream?

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate the immediate area to prevent inhalation of dust/vapors.[4][5]

  • Don PPE (Goggles, Double Gloves, Lab Coat).

  • Isolate: Cover the spill with an absorbent pad or vermiculite.

    • Do not use paper towels alone for large liquid spills.

  • Collect: Scoop absorbed material into a hazardous waste bag.

  • Clean: Wipe the surface with a mild soap/water solution; dispose of the wipe as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[6] Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Available at: [Link]

  • PubChem. Compound Summary: Pyridinone Derivatives. National Library of Medicine. (General structural reference). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.